(S)-1-(Naphthalen-2-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-naphthalen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360915 | |
| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-62-0 | |
| Record name | (-)-1-(2-Naphthyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-1-(Naphthalen-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(Naphthalen-2-yl)ethanamine is a chiral amine of significant interest in the fields of stereochemistry and pharmaceutical development. Its primary application lies in its use as a chiral resolving agent, facilitating the separation of racemic mixtures of acidic compounds. The efficacy of such resolutions is intrinsically linked to the distinct physical properties of the diastereomeric salts formed, which in turn are influenced by the properties of the amine itself. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a visualization of its application in chiral resolution.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, application, and the successful execution of stereoselective syntheses. The data presented below has been compiled from various sources to provide a comparative overview.
Quantitative Physical Properties
| Property | Value | Notes |
| Molecular Weight | 171.24 g/mol [1][2] | |
| Physical Form | Solid[2] | White to light yellow solid. |
| Melting Point | 53 °C[3] | For the (S)-enantiomer. The racemic mixture has a reported melting point of 23 °C. |
| Boiling Point | 143 °C[3] | The racemic mixture has a reported boiling point of 301.0 ± 11.0 °C at 760 mmHg. |
| Optical Rotation, [α]D²⁰ | -21 ± 1° | c = 1% in methanol.[2] |
| Solubility | Soluble in chloroform and ethanol. Insoluble in water. | Qualitative data. |
Experimental Protocols
Accurate determination of physical properties is paramount for the reliable application of this compound in research and development. Below are detailed methodologies for key experimental procedures.
Determination of Melting Point
The melting point of this compound is determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the solid this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Measurement of Optical Rotation
The specific rotation of this compound is a measure of its optical activity and is determined using a polarimeter.
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (typically 1 dm in length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: An accurately weighed sample of this compound is dissolved in a precise volume of a suitable solvent (e.g., methanol) in a volumetric flask to achieve a known concentration (c), typically expressed in g/100 mL.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.
-
Sample Measurement: The prepared solution is carefully transferred to the polarimeter cell, ensuring no air bubbles are present in the light path. The cell is then placed in the polarimeter.
-
Angle of Rotation Measurement: The analyzer of the polarimeter is rotated until the light intensity is at a minimum (or maximum, depending on the instrument design). The observed angle of rotation (α) is recorded.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Application in Chiral Resolution: A Workflow
This compound is a cornerstone in the classical resolution of racemic acids. The process hinges on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Caption: Chiral Resolution Workflow.
Conclusion
This technical guide has provided a detailed summary of the key physical properties of this compound, essential for its effective use in research and drug development. The methodologies outlined for the determination of these properties, along with the visualized workflow of its primary application in chiral resolution, offer a practical framework for scientists and professionals. A thorough understanding of these fundamental characteristics is crucial for the successful stereoselective synthesis and separation of chiral molecules.
References
An In-depth Technical Guide to (S)-1-(Naphthalen-2-yl)ethanamine: Chemical Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(Naphthalen-2-yl)ethanamine is a chiral aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its unique structural and stereochemical properties make it a valuable building block for the synthesis of complex chiral molecules and a crucial resolving agent for the separation of enantiomers. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development and scientific research.
Chemical Structure and Stereochemistry
This compound, a primary amine, features a naphthalene ring system linked to an ethylamine group at the 2-position. The stereogenic center is located at the carbon atom adjacent to the amino group, giving rise to two enantiomers: (S) and (R). The (S)-enantiomer, the focus of this guide, has a specific three-dimensional arrangement of its substituents around the chiral carbon.
The IUPAC name for this compound is (1S)-1-(naphthalen-2-yl)ethan-1-amine. Its chemical structure is depicted below:
Caption: Chemical structure of this compound.
The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral carbon (C1 of the ethylamine chain) are ranked. The amino group receives the highest priority, followed by the naphthalene ring, the methyl group, and finally the hydrogen atom. With the lowest priority group (hydrogen) pointing away from the viewer, the sequence of the remaining groups (amino -> naphthalene -> methyl) is in a counter-clockwise direction, hence the (S) designation.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and identifying data for this compound and its related forms is presented in the tables below for easy comparison.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 23 °C (racemate) | [3] |
| Boiling Point | 301.0 ± 11.0 °C at 760 mmHg (racemate) | [3] |
| Specific Rotation [α]D²⁰ | -21 ± 1° (c = 1% in methanol) |
Table 2: Identification Numbers
| Compound | CAS Number | PubChem CID |
| This compound | 3082-62-0 | 3857145 |
| (R)-1-(Naphthalen-2-yl)ethanamine | Not explicitly found | 3857145 |
| Racemic 1-(Naphthalen-2-yl)ethanamine | 1201-74-7 | 3857145 |
| This compound HCl | 1630984-19-8 | Not explicitly found |
Table 3: Spectroscopic Data
| Technique | Data for this compound |
| ¹H NMR | A ¹H NMR spectrum is available, though detailed assignments require further analysis. |
| ¹³C NMR | Data not readily available for the specific (S)-2-isomer. |
| FT-IR | Data not readily available for the specific (S)-2-isomer. IR spectra for related naphthalene compounds show characteristic peaks for aromatic C-H and C=C stretching, as well as N-H stretching for the amine group.[4] |
| Mass Spectrometry | Data not readily available for the specific (S)-2-isomer. The mass spectrum of the 1-naphthyl isomer shows a molecular ion peak corresponding to its molecular weight.[5] |
Experimental Protocols
Detailed methodologies for the synthesis and resolution of 1-(naphthalen-2-yl)ethanamine are crucial for its practical application.
Synthesis of Racemic 1-(Naphthalen-2-yl)ethanamine via Reductive Amination of 2-Acetylnaphthalene
A common route to the racemic amine is through the reductive amination of 2-acetylnaphthalene.
Protocol:
-
Oxime Formation:
-
Dissolve 1-(naphthalen-2-yl)ethanone (1 equivalent) in ethanol in a round-bottom flask.[6]
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a suitable base such as sodium acetate or pyridine (2 equivalents).[6]
-
Add the aqueous hydroxylamine solution to the ethanolic ketone solution.[6]
-
Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the crude 1-(naphthalen-2-yl)ethanone oxime.[6]
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.[6]
-
-
Reduction of the Oxime:
-
The purified oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation.
-
For catalytic hydrogenation, the oxime is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to hydrogen gas in the presence of a catalyst (e.g., Raney nickel or palladium on carbon) at elevated pressure and temperature.
-
After the reaction is complete (monitored by TLC or GC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude racemic 1-(naphthalen-2-yl)ethanamine.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography.
-
Chiral Resolution of Racemic 1-(Naphthalen-2-yl)ethanamine using L-(-)-Tartaric Acid
The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used method.[7]
Protocol:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-(naphthalen-2-yl)ethanamine (1.0 equivalent) in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle heating.[7]
-
In a separate flask, dissolve L-(-)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.[7]
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in a refrigerator or an ice bath can enhance crystallization.[7]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration. This solid will be enriched in one of the diastereomers (e.g., the (S)-amine-L-tartrate salt).
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free (S)-Amine:
-
Suspend the isolated diastereomeric salt in water.
-
Add a base, such as a 2 M sodium hydroxide solution, until the pH is basic (pH > 10) to deprotonate the amine and break the salt.
-
Extract the liberated free this compound with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-amine.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value.
-
Visualizations
Diagrams illustrating key processes provide a clearer understanding of the underlying principles.
Synthesis Pathway of this compound
Caption: Synthesis and resolution of this compound.
Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: Chiral resolution workflow.
Applications in Drug Development and Research
This compound and its analogs have shown potential in various areas of drug development and research.
-
Chiral Building Block: It serves as a key chiral precursor in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The defined stereochemistry of the amine is transferred to the final product, which is crucial for its pharmacological activity.
-
Chiral Resolving Agent: Due to its ability to form diastereomeric salts with racemic acids, it can be used to separate enantiomers of acidic compounds.[8]
-
Pharmacological Activity: Compounds with a similar naphthylethylamine scaffold have been reported to interact with neurotransmitter systems, potentially acting as monoamine reuptake inhibitors or modulators of adrenergic and dopaminergic receptors.[9] This suggests potential applications in the development of treatments for neurological and psychiatric disorders. The interaction with monoamine transporters is a key mechanism for many antidepressant and stimulant drugs.
Interaction with Monoamine Transporters
The putative interaction of this compound with monoamine transporters (MATs) like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is of significant interest. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, which can have various therapeutic effects.[10]
Caption: Inhibition of monoamine reuptake.
Conclusion
This compound is a fundamentally important chiral molecule with a well-defined structure and stereochemistry. Its utility as a chiral building block and resolving agent underscores its significance in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. The detailed protocols for its synthesis and resolution provided in this guide offer a practical framework for its preparation and use in a laboratory setting. Further investigation into its specific interactions with biological targets, such as monoamine transporters, may unveil new therapeutic applications for this versatile compound and its derivatives.
References
- 1. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. (S)-(-)-α-(1-Naphthyl)ethylamine [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Enantiomerically Pure (S)-1-(Naphthalen-2-yl)ethanamine: A Technical Guide
Introduction
(S)-1-(Naphthalen-2-yl)ethanamine is a pivotal chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereospecific presentation is crucial for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the principal methodologies for obtaining this compound in high enantiomeric purity. The guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Three primary strategies are discussed: asymmetric synthesis, chiral resolution of a racemic mixture, and enzymatic kinetic resolution. Each section details the underlying principles, experimental protocols, and comparative data to aid in the selection of the most suitable method for a given application.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer from a prochiral precursor, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. A prominent approach is the asymmetric reduction of 2-acetonaphthone or its derivatives.
Asymmetric Hydrogenation of 2-Acetonaphthone Oxime
A highly effective method involves the asymmetric hydrogenation of the oxime of 2-acetonaphthone using a chiral catalyst. This approach provides the target amine in high yield and enantiomeric excess.
Quantitative Data
| Method | Catalyst | Substrate | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Hydrogenation | Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II) | 1-(Naphthalen-2-yl)ethanone oxime | Isopropanol | 96 | 96.1 |
Experimental Protocol
-
Oxime Formation: To a solution of 2-acetonaphthone in ethanol, add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and precipitate the oxime by adding water. Filter and dry the solid 1-(naphthalen-2-yl)ethanone oxime.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve 1-(naphthalen-2-yl)ethanone oxime (1 equivalent) in isopropanol.
-
Add the chiral catalyst, chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II) (catalyst loading may vary, typically 0.1-1 mol%).
-
Add a reducing agent, such as ammonium formate (e.g., 3 equivalents).
-
Purge the reactor with nitrogen and then pressurize with hydrogen gas (pressure may vary, e.g., 50-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by HPLC.
-
Upon completion, carefully depressurize the reactor.
-
Work-up and Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Adjust the pH of the aqueous layer to basic (e.g., pH 9-10) with a sodium carbonate solution. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography to yield the enantiomerically pure amine.
Logical Relationship Diagram
Caption: Asymmetric synthesis of this compound.
Chiral Resolution of Racemic 1-(Naphthalen-2-yl)ethanamine
Chiral resolution is a classical and robust method for separating enantiomers. It involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Resolution with L-(+)-Tartaric Acid
Using L-(+)-tartaric acid as the resolving agent, the (S)-amine forms a more soluble diastereomeric salt, which remains in the mother liquor, while the (R)-amine salt preferentially crystallizes.
Quantitative Data
| Method | Resolving Agent | Solvent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Chiral Resolution | L-(+)-Tartaric Acid | Methanol/Water | (S)-amine (from mother liquor) | >30 | >95 |
Experimental Protocol
-
Diastereomeric Salt Formation: In a flask, dissolve racemic 1-(naphthalen-2-yl)ethanamine (1 equivalent) in a suitable solvent mixture, such as methanol and water.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in the same solvent mixture, with gentle heating if necessary.
-
Add the tartaric acid solution to the amine solution and stir. The diastereomeric salt of the (R)-enantiomer will start to precipitate.
-
Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.
-
Isolation of (S)-Enantiomer from Mother Liquor: Filter the mixture to collect the crystalline (R)-1-(naphthalen-2-yl)ethanamine L-(+)-tartrate salt. The filtrate (mother liquor) is now enriched with the (S)-enantiomer.
-
Liberation of the Free (S)-Amine: Transfer the mother liquor to a separatory funnel.
-
Add a base, such as a 2 M sodium hydroxide solution, dropwise with stirring until the solution is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.
-
Extract the liberated (S)-amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation to obtain the enantiomerically enriched (S)-amine. The enantiomeric excess can be further improved by recrystallization if necessary.
Experimental Workflow Diagram
Caption: Chiral resolution of racemic 1-(Naphthalen-2-yl)ethanamine.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Typically, a lipase is used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from its acylated counterpart.
Lipase-Catalyzed Resolution
Novozym 435, an immobilized form of Candida antarctica lipase B, is a highly effective catalyst for the kinetic resolution of racemic 1-(naphthalen-2-yl)ethanamine. In the presence of an acyl donor, the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
Quantitative Data
| Method | Enzyme | Acyl Donor | Solvent | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Enzymatic Kinetic Resolution | Novozym 435 | 4-Chlorophenyl valerate | Toluene | (S)-amine | ~50 | >99 |
Experimental Protocol
-
Reaction Setup: In a suitable flask, dissolve racemic 1-(naphthalen-2-yl)ethanamine (1 equivalent) in toluene.
-
Add the acyl donor, 4-chlorophenyl valerate (approximately 0.5-0.6 equivalents).
-
Add Novozym 435 (the amount will vary depending on the activity of the enzyme batch, typically 10-50% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 40°C).
-
Monitoring the Reaction: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining amine and the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted (S)-amine.
-
Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted (S)-amine and the acylated (R)-amine.
-
To separate the two, an acid-base extraction can be performed. Add dilute hydrochloric acid to the filtrate to protonate the (S)-amine, making it water-soluble.
-
Separate the aqueous layer (containing the (S)-amine hydrochloride) from the organic layer (containing the (R)-amide).
-
Isolation of (S)-Amine: Wash the organic layer with water. The combined aqueous layers are then made basic (pH > 10) with a sodium hydroxide solution to liberate the free (S)-amine.
-
Extract the (S)-amine with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
Experimental Workflow Diagram
Caption: Enzymatic kinetic resolution of 1-(Naphthalen-2-yl)ethanamine.
(S)-1-(Naphthalen-2-yl)ethanamine CAS number and identifiers
An In-depth Technical Guide to (S)-1-(Naphthalen-2-yl)ethanamine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral amine crucial in stereoselective synthesis and pharmaceutical development. It serves as a vital chiral resolving agent, a versatile building block for complex molecular architectures, and a precursor for novel chiral ligands and organocatalysts.[1] This document details its chemical identifiers, physical properties, key experimental protocols for its synthesis and resolution, and its significant applications in research and industry.
Chemical Identifiers and Properties
This compound is a chiral compound distinguished by a naphthalene group attached to an ethylamine backbone at the stereogenic center. Its enantiomeric purity is critical for its applications in asymmetric synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3082-62-0[2] |
| Molecular Formula | C₁₂H₁₃N[2] |
| IUPAC Name | (1S)-1-(naphthalen-2-yl)ethan-1-amine[2] |
| Synonyms | (S)-(-)-1-(2-Naphthyl)ethylamine, (S)-1-(2-Naphthyl)ethanamine, (S)-(-)-α-Methyl-2-naphthalenemethylamine[2] |
| PubChem Substance ID | 57652267 |
| MDL Number | MFCD00085366 |
| InChI Key | KHSYYLCXQKCYQX-VIFPVBQESA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 171.24 g/mol [3] |
| Appearance | Solid[2] |
| Purity | ≥99.0% (sum of enantiomers, GC) |
| Optical Activity | [α]20/D −21±1°, c = 1% in methanol |
| Melting Point | 23 °C[4] |
| Boiling Point | 301.0 ± 11.0 °C at 760 mmHg[4] |
| Flash Point | 144.3 ± 11.5 °C[4] |
Experimental Protocols
The synthesis of enantiomerically pure this compound is paramount for its effective use. The following sections detail the primary methods for its preparation and purification.
A highly effective method for synthesizing the (S)-enantiomer involves the asymmetric reduction of the prochiral ketone, 2-acetonaphthone. This process establishes the desired stereocenter early in the synthetic sequence.[1]
Methodology:
-
Asymmetric Reduction: 2-acetonaphthone is reduced to the corresponding chiral alcohol, (S)-1-(naphthalen-2-yl)ethanol. This is typically achieved through catalytic asymmetric hydrogenation using a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand.[1]
-
Alcohol Activation: The hydroxyl group of the resulting (S)-alcohol is converted into a good leaving group, for instance, by mesylation or tosylation.
-
Nucleophilic Substitution: The activated alcohol is then treated with an azide source (e.g., sodium azide) to form an alkyl azide.
-
Reduction to Amine: Finally, the azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation to yield this compound.
Chiral resolution is a classical and widely used method to separate enantiomers from a racemic mixture. This technique leverages the formation of diastereomeric salts with differing solubilities.[1]
Methodology:
-
Diastereomeric Salt Formation: A racemic mixture of 1-(naphthalen-2-yl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, is added to the solution. The reaction forms a pair of diastereomeric salts: (S)-amine·L-tartrate and (R)-amine·L-tartrate.[1]
-
Fractional Crystallization: The (S)-amine · L-tartrate salt is typically the less soluble diastereomer and selectively crystallizes from the solution upon cooling or concentration.[1]
-
Isolation and Purification: The crystallized salt is isolated by filtration. To achieve high enantiomeric purity, one or more recrystallization steps may be performed.[1]
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid. This liberates the free this compound, which is then extracted with an organic solvent and purified.[1]
The enantiomeric purity of the final product is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for its determination.
Methodology:
-
Sample Preparation: A dilute solution of the amine is prepared in the mobile phase.
-
Chromatographic System: An HPLC system equipped with a chiral column, such as a Daicel Chiralcel OD-H, is used.[5]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and 2-propanol (e.g., 80:20 or 95:5), is employed.[5]
-
Detection: A UV detector set to a wavelength where the naphthalene moiety absorbs strongly (e.g., 254 nm) is used for detection.[5]
-
Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee).
Applications in Drug Development and Research
The utility of this compound stems from its defined stereochemistry, which is leveraged in various aspects of asymmetric synthesis.
This amine is frequently employed to resolve racemic mixtures of chiral carboxylic acids. The principle relies on the differential physical properties of the diastereomeric salts formed.
This compound serves as a valuable chiral synthon in the total synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs).[1] Its incorporation into a synthetic route allows for the precise installation of a stereocenter, which can direct the stereochemistry of subsequent reactions. It is a known precursor in the synthesis of calcimimetic agents, which are used to treat hyperparathyroidism.[6]
The amine can be readily derivatized, for instance, into Schiff bases, which can act as chiral ligands for metal catalysts. These catalysts create a chiral environment that influences the stereochemical outcome of a reaction, leading to high enantioselectivity in the formation of the desired product.[1]
Potential Pharmacological Relevance
While direct studies on the signaling pathways of this compound are not extensively documented in the initial literature search, compounds with similar aromatic amine structures are known to interact with neurotransmitter systems.[7] Its R-enantiomer is noted as a key intermediate in developing drugs for neurological disorders.[8] Potential activities could include modulation of adrenergic or dopaminergic receptors or inhibition of monoamine reuptake, which are common mechanisms for drugs targeting the central nervous system.[7] Further research is required to elucidate the specific biological targets and signaling cascades associated with this compound and its derivatives.
References
- 1. This compound | 3082-62-0 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Naphthalen-2-yl)ethanamine | 1201-74-7 [sigmaaldrich.com]
- 5. (S)-(-)-1-(2-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. smolecule.com [smolecule.com]
- 8. chemimpex.com [chemimpex.com]
A Technical Guide to the Solubility of (S)-1-(Naphthalen-2-yl)ethanamine in Common Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(Naphthalen-2-yl)ethanamine, a chiral amine of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative assessment based on the compound's structural features and data from related compounds. Furthermore, it details standardized experimental protocols for determining the solubility of solid organic compounds, which can be applied to this compound.
Qualitative and Reference Solubility Data
For reference, the table below includes solubility data for naphthalene in ethanol, which shares the naphthalene core but lacks the ethylamine side chain. This data is provided for comparative purposes only and should not be considered a direct proxy for the solubility of this compound.
| Compound | Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Naphthalene | Ethanol | 288.9 | 0.0292 |
| 299.0 | 0.0422 | ||
| 308.4 | 0.0595 | ||
| 316.3 | 0.0829 | ||
| 320.2 | 0.1000 | ||
| 330.3 | 0.1816 | ||
| 336.2 | 0.2994 | ||
| 340.9 | 0.4965 |
Data for Naphthalene is sourced from the IUPAC-NIST Solubility Database and is provided as a reference for a structurally related compound.[1]
Experimental Protocols for Solubility Determination
The following section outlines a general experimental protocol for the determination of the equilibrium solubility of a solid organic compound like this compound in various solvents. This method is based on the shake-flask technique, a widely accepted method for solubility measurement.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
-
Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Experimental Solubility Determination.
References
Asymmetric Synthesis of 1-(Naphthalen-2-yl)ethanamine from 2-Acetonaphthone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methodologies for the asymmetric synthesis of 1-(naphthalen-2-yl)ethanamine from 2-acetonaphthone. Chiral amines are pivotal building blocks in the pharmaceutical industry, and the enantioselective synthesis of 1-(naphthalen-2-yl)ethanamine is of significant interest. This document details three primary synthetic strategies: asymmetric reductive amination, asymmetric hydrogenation followed by amination, and biocatalytic transamination. For each method, experimental protocols and comparative quantitative data are presented to aid researchers in selecting and implementing the most suitable approach for their specific needs.
Asymmetric Reductive Amination
Direct asymmetric reductive amination offers a highly atom-economical and efficient one-step route to chiral primary amines from prochiral ketones. This method involves the in-situ formation of an imine from the ketone and an amine source, followed by enantioselective reduction.
Homogeneous Catalysis: Ruthenium-Catalyzed Hydrogen-Transfer Reductive Amination
A notable example of this approach utilizes a chiral ruthenium catalyst to facilitate the asymmetric transfer hydrogenation of the transiently formed imine.
Experimental Protocol:
A detailed experimental procedure for the asymmetric reductive amination of 2-acetonaphthone has been reported.[1] In a typical setup, 2-acetonaphthone (5 mmol) and ammonium formate (50 mmol) are reacted in a 15-20% solution of ammonia in methanol (20 mL). The reaction is catalyzed by [((R)-tol-binap)RuCl2] (1 mol%) at 85°C.[1] The resulting product mixture contains the desired amine and its N-formylated derivative, which is hydrolyzed to yield the final primary amine.[1]
Quantitative Data Summary:
| Catalyst | Ligand | Amine Source | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| [RuCl2(tol-binap)] | (R)-tol-binap | HCOONH4 / NH3 | MeOH | 85 | 82 | 91 (R) | [1] |
Logical Workflow:
Caption: Ruthenium-catalyzed asymmetric reductive amination workflow.
Two-Step Synthesis: Asymmetric Hydrogenation and Subsequent Amination
This strategy involves two distinct synthetic steps: the enantioselective reduction of 2-acetonaphthone to the corresponding chiral alcohol, followed by the conversion of the alcohol to the amine with retention or inversion of stereochemistry.
Asymmetric Hydrogenation of 2-Acetonaphthone
The asymmetric hydrogenation of aromatic ketones is a well-established transformation, often employing ruthenium, rhodium, or iridium catalysts with chiral ligands.
Experimental Protocol:
A general procedure for the asymmetric hydrogenation of aromatic ketones involves dissolving the substrate, 2-acetonaphthone, in an appropriate solvent such as 2-propanol. A pre-formed or in-situ generated catalyst, for example, a Ru(II) complex with a chiral diphosphine and a chiral diamine ligand, is added along with a base (e.g., t-BuOK). The reaction is then carried out under a hydrogen atmosphere.
Quantitative Data for Analogous Substrates:
Conversion of (R)-1-(Naphthalen-2-yl)ethanol to (R)-1-(Naphthalen-2-yl)ethanamine
To obtain the amine with the same stereochemistry as the starting alcohol, a method involving two sequential inversions or a retention mechanism is required. A common strategy involves the Mitsunobu reaction with a nitrogen nucleophile, which proceeds with inversion of configuration, followed by a second inversion. A more direct approach with retention of configuration can be achieved through a two-step sequence involving the formation of a sulfonate ester followed by nucleophilic substitution.
Experimental Protocol (via Sulfonate Ester):
-
Sulfonylation: The chiral alcohol, (R)-1-(naphthalen-2-yl)ethanol, is reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine to form the corresponding sulfonate ester. This reaction proceeds with retention of the stereocenter.
-
Amination: The resulting sulfonate ester is then treated with an amine source, such as ammonia, to displace the sulfonate leaving group and form the desired chiral amine. This SN2 reaction proceeds with inversion of configuration, leading to the overall retention of stereochemistry from the starting alcohol if a double inversion strategy is not employed. A patent for a related compound describes the reaction of a mesylated chiral alcohol with ammonia under pressure.
Experimental Protocol (via Mitsunobu Reaction):
The Mitsunobu reaction allows for the conversion of a secondary alcohol to an azide with inversion of configuration. The chiral alcohol is treated with hydrazoic acid (HN₃) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The resulting azide is then reduced to the primary amine, for example, via a Staudinger reaction (using PPh₃ followed by water) or by catalytic hydrogenation, which also results in an overall inversion of the alcohol's stereochemistry. To achieve retention, a starting alcohol of the opposite configuration would be required.
Logical Workflow:
References
The Versatile Chiral Amine: A Technical Guide to the Applications of (S)-1-(Naphthalen-2-yl)ethanamine
Introduction
(S)-1-(Naphthalen-2-yl)ethanamine is a chiral amine that has emerged as a valuable and versatile tool in modern organic chemistry and drug development.[1] Its rigid naphthalene backbone and stereodefined amine group make it an excellent chiral resolving agent, a reliable chiral auxiliary for asymmetric synthesis, and a key building block for the construction of complex chiral molecules, including active pharmaceutical ingredients (APIs).[1] The importance of chirality in pharmaceuticals is well-established, as the stereochemistry of a drug molecule can significantly influence its pharmacological and toxicological properties.[1] This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in resolution, asymmetric synthesis, and drug discovery, supplemented with experimental details and quantitative data.
Role as a Chiral Resolving Agent
One of the primary applications of this compound is in the resolution of racemic mixtures, particularly carboxylic acids.[1] The principle of this method lies in the formation of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[1]
The general workflow for the resolution of a racemic carboxylic acid using this compound is depicted below:
Caption: General workflow for the resolution of a racemic carboxylic acid.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
The following is a general procedure for the resolution of a racemic carboxylic acid using this compound, based on the principles of diastereomeric salt formation.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Methanol (or another suitable solvent)
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Salt Formation: Dissolve equimolar amounts of the racemic carboxylic acid and this compound in a minimal amount of hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Enantiopure Acid:
-
Suspend the isolated crystals in water and add 50% sodium hydroxide solution until the salt is completely dissolved, liberating the free amine.
-
Extract the this compound with diethyl ether.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the enantiopure carboxylic acid.
-
Collect the pure enantiomer by vacuum filtration, wash with cold water, and dry.
-
-
Recovery of the Other Enantiomer: The other enantiomer of the carboxylic acid can be recovered from the mother liquor from step 3 by following a similar extraction and acidification procedure.
Application as a Chiral Auxiliary
This compound and its derivatives can serve as effective chiral auxiliaries, directing the stereochemical outcome of a reaction. The auxiliary is covalently attached to the substrate, induces diastereoselectivity in a subsequent transformation, and is then cleaved to yield the enantiomerically enriched product.
Asymmetric Synthesis of Chiral Tetraarylmethanes
A notable application is in the organocatalytic enantioselective synthesis of chiral tetraarylmethanes. In this approach, a derivative of naphthalen-2-amine acts as a practical auxiliary group to facilitate a stereoselective 1,8-conjugate addition.[2][3]
Table 1: Asymmetric Synthesis of Chiral Tetraarylmethanes using a Naphthalen-2-amine Auxiliary
| Entry | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5da | 95 | 90 |
| 2 | 5db | 98 | 88 |
| 3 | 5ea | 91 | 84 |
| 4 | 5fa | 82 | 74 |
| 5 | 5ga | 85 | 82 |
Data sourced from a study on the organocatalytic enantioselective 1,8-addition for the synthesis of chiral tetraarylmethanes.[3]
Caption: Logical workflow for the synthesis of chiral tetraarylmethanes.
Chiral Building Block in Medicinal Chemistry
This compound is a valuable chiral building block for the synthesis of complex molecules with biological activity.[1] Its incorporation into a molecular scaffold can impart specific stereochemistry, which is often crucial for therapeutic efficacy.
Synthesis of Steviol Derivatives with Antiproliferative Activity
Derivatives of this compound have been used in the stereoselective synthesis of novel aminotriol derivatives of steviol, a natural diterpene. These compounds have been investigated for their antiproliferative activities.
Table 2: Synthesis of Steviol-based Aminoalcohols
| Entry | Amine Used | Product | Yield (%) |
| 1 | (R)-1-(2-naphthyl)ethyl | 16 | 60 |
| 2 | (S)-1-(2-naphthyl)ethyl | 17 | 56 |
Data from a study on the stereoselective synthesis and antiproliferative activity of steviol derivatives.[4]
Precursor to Biologically Active Molecules
The enantiomer, (R)-1-(naphthalen-1-yl)ethanamine, is a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[5] Although this guide focuses on the (S)-enantiomer from the 2-naphthyl series, the synthesis of Cinacalcet highlights the importance of chiral naphthylethylamines in pharmaceutical manufacturing. The synthesis often involves a reductive amination reaction.
Caption: Reductive amination in the synthesis of Cinacalcet.
Derivatives as Potential Therapeutic Agents
Derivatives of this compound have been investigated for their potential pharmacological activities, particularly as monoamine reuptake inhibitors.[6] These compounds can interact with neurotransmitter systems by blocking the reuptake of serotonin, norepinephrine, and/or dopamine, which is a mechanism of action for many antidepressant and anxiolytic drugs.[7]
Proposed Mechanism of Action: Monoamine Reuptake Inhibition
Monoamine reuptake inhibitors bind to monoamine transporters (SERT, NET, DAT) in the presynaptic neuron, preventing the reabsorption of their respective neurotransmitters from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Proposed mechanism of monoamine reuptake inhibition.
This compound is a cornerstone chiral amine with broad applicability in stereoselective synthesis and medicinal chemistry. Its utility as a resolving agent provides a practical method for obtaining enantiopure compounds. As a chiral auxiliary and building block, it enables the asymmetric synthesis of complex molecules with high stereocontrol. Furthermore, its derivatives show promise as novel therapeutic agents. The continued exploration of this versatile molecule is expected to lead to the development of new and efficient synthetic methodologies and the discovery of novel drug candidates.
References
- 1. This compound | 3082-62-0 | Benchchem [benchchem.com]
- 2. CN104592037A - Synthesis method of cinacalcet - Google Patents [patents.google.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. Buy this compound hydrochloride [smolecule.com]
- 7. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of (S)-1-(naphthalen-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (S)-1-(naphthalen-2-yl)ethanamine. The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, emergency procedures, and disposal of this compound, tailored for a laboratory research and drug development environment.
Chemical and Physical Properties
This compound is a chiral amine that is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol [1][2][3][4][5] |
| Appearance | White solid[6] |
| Melting Point | 48 - 52 °C / 118.4 - 125.6 °F[6] |
| Boiling Point | 90 °C / 194 °F[6] |
| CAS Number | 3082-62-0[1][6] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous chemical. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][6][7]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2[6]
-
Serious Eye Damage/Eye Irritation: Category 2[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][6]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[2][3][8]
Hazard Statements:
-
H319: Causes serious eye irritation.[2]
Toxicological Data:
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedure. However, the following are minimum requirements for handling this compound:
-
Eye Protection: Chemical safety goggles compliant with EN 166 (EU) or OSHA's 29 CFR 1910.133 are mandatory.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[7] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A long-sleeved laboratory coat is required.[7] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is necessary.
Handling Procedures
-
General Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
-
Engineering Controls: Use in a well-ventilated area.[7] Local exhaust ventilation or a chemical fume hood is highly recommended to control exposure.
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing.[11]
-
Dust Formation: Avoid generating dust.[6] Use appropriate weighing and transfer techniques to minimize airborne particles.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11]
Experimental Protocols
Weighing and Transferring Solid this compound
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Don the appropriate PPE as described in Section 3.1.
-
Gather all necessary equipment: analytical balance, spatula, weigh boat, and receiving vessel.
-
-
Procedure:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Minimize any actions that could generate dust.
-
Record the weight.
-
Carefully transfer the solid from the weigh boat to the receiving vessel. A funnel may be used to prevent spillage.
-
Tap the weigh boat and funnel gently to ensure all the solid is transferred.
-
-
Cleanup:
-
Clean the spatula and any other contaminated reusable equipment.
-
Dispose of the weigh boat and any other disposable contaminated items as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek medical attention if irritation persists.[7]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[6] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[7] Seek immediate medical attention.[7]
Accidental Release Measures (Spill Cleanup)
-
Evacuation and Notification:
-
Alert others in the immediate area of the spill.
-
For a large spill, evacuate the area and contact the appropriate emergency response team.
-
-
Containment and Cleanup (for minor spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.
-
Prevent further dispersal of the solid.
-
Carefully sweep up the solid material, avoiding dust generation. A moistened cloth or paper towel can be used to gently wipe up the final traces of the powder.
-
Place the spilled material and all contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel.
-
Wash the area with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Considerations
All waste containing this compound, including unused product and contaminated materials, must be disposed of as hazardous waste.[12][13]
-
Waste Containers: Use appropriately labeled, sealed, and compatible containers for waste collection.[14]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.[14]
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. benchchem.com [benchchem.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 5. mun.ca [mun.ca]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. nswai.org [nswai.org]
- 14. hsrm.umn.edu [hsrm.umn.edu]
An In-depth Technical Guide to (S)-1-(Naphthalen-2-yl)ethanamine Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(Naphthalen-2-yl)ethanamine hydrochloride is a chiral aromatic amine of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique stereochemistry and the presence of a naphthalene moiety make it a valuable tool for the separation of racemic mixtures and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound hydrochloride, alongside detailed experimental protocols for its synthesis and application in chiral resolution. Furthermore, its potential as a monoamine reuptake inhibitor is explored, offering insights for drug development professionals.
Properties of this compound Hydrochloride
This compound hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to the free base.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Number | 1630984-19-8 | [1] |
| Molecular Formula | C₁₂H₁₄ClN | [1] |
| Molecular Weight | 207.70 g/mol | [1] |
| Appearance | Solid | General Knowledge |
| Melting Point | 23 °C (for the free base) | |
| Boiling Point | 301.0 ± 11.0 °C at 760 mmHg (for the free base) | |
| Purity | ≥ 98% | [1] |
| Storage Temperature | 4 °C |
Spectral Data
-
¹H NMR: Proton NMR spectra of the free base, (S)-(-)-1-(2-Naphthyl)ethylamine, would show characteristic signals for the aromatic protons of the naphthalene ring, the methine proton of the ethylamine side chain, the methyl protons, and the amine protons.
-
¹³C NMR: Carbon NMR would reveal the distinct carbon environments within the naphthalene ring system and the ethylamine side chain.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the naphthalene ring.
Uses of this compound Hydrochloride
The primary applications of this compound stem from its chirality and its structural similarity to biologically active molecules.
Chiral Resolving Agent
This compound is a widely used chiral resolving agent for the separation of racemic carboxylic acids.[2] The principle of this application lies in the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Asymmetric Synthesis
This chiral amine serves as a valuable building block and chiral auxiliary in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals.[2] Derivatives, such as Schiff bases, can act as chiral ligands in metal-catalyzed enantioselective reactions.[2]
Potential Pharmacological Applications
The structural motif of this compound is found in compounds with biological activity. Notably, it is considered a potential monoamine reuptake inhibitor, which is a mechanism of action for many antidepressant medications.[3] This suggests its potential as a lead compound for the development of new drugs targeting neurotransmitter systems.[3]
Experimental Protocols
Asymmetric Synthesis of this compound
A common method for the stereoselective synthesis of this compound is the asymmetric hydrogenation of 2-acetylnaphthalene oxime.[4]
Materials:
-
2-Acetylnaphthalene
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Chiral Iridium(III) catalyst with a chiral cyclopentadienyl ligand
-
Hydrogen gas
-
Strong Brønsted acid (e.g., HBF₄)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Oxime Formation: 2-Acetylnaphthalene is reacted with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide to form 2-acetylnaphthalene oxime.
-
Asymmetric Hydrogenation: The 2-acetylnaphthalene oxime is dissolved in an appropriate organic solvent. The chiral iridium catalyst and a strong Brønsted acid are added. The mixture is then subjected to hydrogenation at a suitable pressure and temperature. The reaction is monitored for completion.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any remaining reagents. The resulting this compound is purified, typically by chromatography.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride (e.g., HCl in isopropanol) to precipitate the hydrochloride salt, which can then be collected by filtration and dried.
Caption: Asymmetric Synthesis of this compound HCl.
Chiral Resolution of Racemic Ibuprofen
This protocol provides a general framework for the resolution of a racemic carboxylic acid, such as ibuprofen, using this compound. Optimization of solvent and temperature may be required.
Materials:
-
Racemic ibuprofen
-
This compound
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether (or other organic solvent for extraction)
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic ibuprofen in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of this compound in methanol. Slowly add the amine solution to the ibuprofen solution with stirring. Allow the mixture to cool slowly to room temperature and then in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add an aqueous solution of hydrochloric acid until the solution is acidic. This will protonate the amine and liberate the free carboxylic acid.
-
Extraction and Purification: Extract the liberated ibuprofen enantiomer with an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched ibuprofen. The enantiomeric excess can be determined by chiral HPLC.
Potential as a Monoamine Reuptake Inhibitor
Compounds with a structural resemblance to this compound have shown affinity for monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft.[3] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressants.
While specific binding affinity data (Kᵢ or IC₅₀ values) for this compound hydrochloride at the individual monoamine transporters are not widely published, its structural features suggest potential interactions. The naphthalene ring can engage in hydrophobic interactions within the transporter's binding pocket, and the protonated amine can form a crucial ionic bond with a conserved aspartate residue in the transporter.[5]
Further research, including competitive radioligand binding assays and in vitro uptake inhibition studies, is necessary to quantify the potency and selectivity of this compound hydrochloride for SERT, DAT, and NET. Such studies would elucidate its potential as a single, dual, or triple reuptake inhibitor and guide its further development as a therapeutic agent.
Caption: Hypothesized Mechanism of Action as a Monoamine Reuptake Inhibitor.
Safety and Handling
This compound hydrochloride should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[6][7][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound hydrochloride is a versatile and valuable chiral compound with established applications in chiral resolution and asymmetric synthesis. Its potential as a monoamine reuptake inhibitor presents an exciting avenue for future research and drug development. This guide has provided a comprehensive overview of its properties, detailed experimental protocols, and insights into its pharmacological potential, serving as a valuable resource for researchers and scientists in the field. Further investigation into its specific interactions with biological targets will undoubtedly unlock its full potential in medicinal chemistry.
References
- 1. CAS 1630984-19-8 | this compound hydrochloride - Synblock [synblock.com]
- 2. This compound | 3082-62-0 | Benchchem [benchchem.com]
- 3. Buy this compound hydrochloride [smolecule.com]
- 4. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using (S)-1-(Naphthalen-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation using the chiral resolving agent (S)-1-(naphthalen-2-yl)ethanamine. This method is a fundamental technique in synthetic chemistry, crucial for the separation of enantiomers, which often exhibit different pharmacological and toxicological profiles.
Principle of Chiral Resolution
Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers from a racemic mixture. The process involves the reaction of a racemic carboxylic acid with an enantiomerically pure chiral resolving agent, in this case, this compound. This reaction forms a pair of diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine].
Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility in a given solvent. This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Once isolated, the diastereomerically pure salt is treated with an acid to liberate the enantiomerically enriched carboxylic acid and regenerate the resolving agent.
Applications
The chiral resolution of carboxylic acids is a critical step in the development and synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals. Many biologically active molecules contain chiral carboxylic acid moieties, and their therapeutic efficacy is often associated with a single enantiomer. This protocol is applicable to the resolution of various racemic carboxylic acids, particularly those in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen, as well as other chiral carboxylic acids used as synthetic intermediates.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. It is important to note that the optimal conditions, including solvent, temperature, and stoichiometry, are substrate-dependent and may require empirical optimization.
-
Racemic carboxylic acid
-
This compound (enantiomerically pure)
-
Solvents for crystallization (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Rotary evaporator
-
Analytical instrumentation for determining enantiomeric and diastereomeric excess (e.g., chiral HPLC, polarimeter, NMR with a chiral shift reagent).
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable heated solvent or solvent mixture.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent. Slowly add the amine solution to the carboxylic acid solution with continuous stirring. Note: Starting with 0.5 equivalents of the resolving agent can sometimes lead to a higher diastereomeric excess in the crystallized salt.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the precipitated salt. The formation of a crystalline precipitate indicates the formation of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any soluble impurities and the more soluble diastereomeric salt.
-
Drying: Dry the isolated diastereomeric salt under vacuum.
To improve the diastereomeric purity of the isolated salt, a recrystallization step can be performed.
-
Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling if necessary.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Acidification: Suspend the diastereomerically pure salt in a biphasic mixture of water and a suitable organic extraction solvent (e.g., ethyl acetate).
-
Extraction: Cool the mixture in an ice bath and add 2 M HCl solution dropwise with vigorous stirring until the aqueous layer is acidic (pH 1-2). The free carboxylic acid will be extracted into the organic layer, while the protonated resolving agent will remain in the aqueous layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Basification: To the acidic aqueous layer from Protocol 3, add a 2 M NaOH solution dropwise with stirring until the solution is basic (pH 12-14).
-
Extraction: Extract the liberated this compound with an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to recover the resolving agent.
Data Presentation
The following table presents representative quantitative data for the chiral resolution of a generic racemic carboxylic acid, such as 2-phenylpropionic acid, using this compound. These values are illustrative and will vary depending on the specific carboxylic acid and the optimized experimental conditions.
| Step | Product | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) |
| Initial Crystallization | Diastereomeric Salt | 85 | - | 40 |
| Recrystallization | Purified Diastereomeric Salt | >98 | - | 35 (from racemic acid) |
| Liberation | Enriched Carboxylic Acid | - | >98 | 95 (from pure salt) |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the chiral resolution process.
Caption: Experimental workflow for chiral resolution.
Troubleshooting
-
No Crystallization: If no crystals form, try a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also induce crystallization. Concentrating the solution or lowering the crystallization temperature can also be effective.
-
Low Diastereomeric/Enantiomeric Excess: The initial crystallization may not provide sufficient purity. In such cases, one or more recrystallizations of the diastereomeric salt are necessary. Screening different recrystallization solvents is crucial to find a system that provides a significant increase in diastereomeric excess.
-
Low Yield: The desired diastereomer may have significant solubility in the mother liquor. To improve the yield, the crystallization temperature can be lowered, or a different solvent in which the salt is less soluble can be used. However, this may sometimes compromise the diastereomeric purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Acids and bases are corrosive. Handle them with caution and have appropriate neutralizing agents readily available.
-
Organic solvents are often flammable. Avoid open flames and sources of ignition.
Application Notes and Protocols for Diastereomeric Salt Formation with (S)-1-(Naphthalen-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and scalable technique for the separation of enantiomers, a critical step in drug development and the synthesis of fine chemicals. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a regulatory and safety imperative. This document provides detailed application notes and protocols for the use of (S)-1-(naphthalen-2-yl)ethanamine as a chiral resolving agent for the separation of racemic carboxylic acids.
This compound is a chiral amine that reacts with a racemic carboxylic acid to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities in specific solvents. This solubility difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent liberation of the acid from the isolated salt yields the enantiomerically enriched carboxylic acid.
Principle of Chiral Resolution
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic carboxylic acid, (R/S)-Acid, with the chiral resolving agent, (S)-Amine, results in the formation of two diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine]. These salts are not mirror images of each other and therefore exhibit different solubilities, melting points, and spectroscopic characteristics, which enables their separation.
Key Considerations for Successful Resolution
Several factors are critical for achieving a successful and efficient resolution:
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often necessary.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic acid can influence the efficiency of the resolution. While a 1:1 molar ratio is common, using a sub-stoichiometric amount of the resolving agent can sometimes be advantageous.
-
Temperature and Cooling Rate: The crystallization process is highly dependent on temperature. A slow and controlled cooling rate generally promotes the formation of larger, purer crystals.
-
Purity of Starting Materials: The purity of both the racemic acid and the resolving agent is crucial for obtaining high enantiomeric excess in the final product.
Experimental Protocols
The following protocols provide a general framework for the diastereomeric salt resolution of a racemic carboxylic acid using this compound. It is important to note that these are generalized procedures and may require optimization for specific substrates.
Protocol 1: Screening for a Suitable Solvent System
-
Preparation of Diastereomeric Salts:
-
In two separate small test tubes, dissolve a small amount of the racemic carboxylic acid in a minimal amount of a candidate solvent.
-
To one tube, add 0.5 equivalents of this compound.
-
To the other tube, add 1.0 equivalent of this compound.
-
-
Observation:
-
Gently heat the solutions to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe for the formation of a precipitate. A solvent that yields a crystalline precipitate with a significant difference in the amount of solid formed between the two tubes is a good candidate.
-
-
Solvent Systems to Screen:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone, Methyl Ethyl Ketone)
-
Esters (Ethyl Acetate)
-
Ethers (Methyl tert-butyl ether)
-
Hydrocarbons (Toluene, Heptane)
-
Aqueous mixtures of the above organic solvents.
-
Protocol 2: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In a suitable reaction flask, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent or solvent mixture with gentle heating.
-
Addition of Resolving Agent: To the warm solution, add this compound (0.5 - 1.0 eq.) dropwise or in portions while stirring.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath.
-
Seeding with a small crystal of the desired diastereomeric salt can promote crystallization if it does not occur spontaneously.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
Protocol 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Salt Dissolution: Suspend the isolated and dried diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 2 M HCl or 2 M H₂SO₄) dropwise with vigorous stirring until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the carboxylic acid and deprotonate the amine.
-
Extraction:
-
Extract the liberated free carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) multiple times.
-
The aqueous layer will contain the hydrochloride or sulfate salt of this compound.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Isolation of the Product:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent (Optional): The aqueous layer containing the resolving agent salt can be basified with a strong base (e.g., NaOH) and extracted with an organic solvent to recover the this compound for reuse.
Data Presentation
The following tables present illustrative quantitative data from analogous diastereomeric salt resolutions of common non-steroidal anti-inflammatory drugs (NSAIDs). This data can serve as a benchmark when developing a specific protocol for a new racemic carboxylic acid.
Table 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine (Analogous System)
| Parameter | Value | Reference |
| Resolving Agent | (S)-(-)-α-Phenylethylamine | [1][2] |
| Racemic Acid | (±)-Ibuprofen | [1][2] |
| Crystallization Solvent | Aqueous solution | [1][2] |
| Isolated Diastereomeric Salt | (S)-Ibuprofen·(S)-amine salt | [1] |
| Melting Point of Resolved (S)-(+)-Ibuprofen | 50-53 °C (Literature: 49-53 °C) | [2] |
| Specific Rotation of Resolved (S)-(+)-Ibuprofen | +52° (Literature: +59°) | [2] |
| Optical Purity (Enantiomeric Excess) | ~88% | [2] |
Table 2: Common Solvents for Recrystallization of Diastereomeric Salts
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Methanol | Polar Protic | 65 | Good for many polar compounds. |
| Ethanol | Polar Protic | 78 | Often used in combination with water. |
| Isopropanol | Polar Protic | 82 | Less volatile than methanol and ethanol. |
| Acetone | Polar Aprotic | 56 | Good solvent for a wide range of organic compounds. |
| Ethyl Acetate | Medium Polarity | 77 | A versatile solvent for recrystallization. |
| Toluene | Nonpolar | 111 | Useful for less polar compounds. |
| Water | Very Polar | 100 | Used for polar salts, often in mixtures with alcohols. |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the diastereomeric salt resolution process.
Caption: Workflow for diastereomeric salt resolution.
Caption: Logical relationship of components in chiral resolution.
References
Application Notes and Protocols for (S)-1-(Naphthalen-2-yl)ethanamine as a Chiral Auxiliary in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(Naphthalen-2-yl)ethanamine is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Its bulky naphthalene group provides effective steric hindrance, allowing for high diastereoselectivity in the formation of new stereocenters. This chiral amine is particularly valuable in the resolution of racemic carboxylic acids and in diastereoselective synthesis, serving as a reliable tool for the preparation of enantiomerically enriched compounds crucial for drug discovery and development. These application notes provide detailed protocols for the synthesis of the auxiliary, its use in the chiral resolution of profens, and its application in diastereoselective synthesis, along with methods for its subsequent cleavage and recovery.
Key Applications
-
Chiral Resolving Agent: Effectively separates enantiomers of racemic carboxylic acids through the formation of diastereomeric salts with differential solubility.
-
Chiral Auxiliary in Diastereoselective Synthesis: Directs the stereoselective alkylation of amides and facilitates the stereocontrolled synthesis of complex molecules, including natural product derivatives.
-
Precursor to Chiral Ligands: Serves as a foundational building block for the synthesis of more complex chiral ligands used in asymmetric catalysis.
Data Presentation
Synthesis of this compound
The enantiomerically pure auxiliary can be synthesized via asymmetric reductive amination of 2-acetonaphthone oxime.
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II) | Isopropanol | 87 | 96 |
Chiral Resolution of Racemic Carboxylic Acids
This compound is highly effective for the resolution of racemic carboxylic acids, such as the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen, through diastereomeric salt crystallization.
| Racemic Acid | Resolving Agent | Key Crystallization Solvent | Typical Diastereomeric Purity |
| (±)-Ibuprofen | This compound | Aqueous Methanol | High (one diastereomer precipitates) |
| (±)-Naproxen | This compound | Methanol | High (one diastereomer precipitates) |
Diastereoselective Synthesis
The bulky naphthyl group of the auxiliary provides excellent stereocontrol in the formation of new chiral centers.
| Application | Substrate | Reagent | Product | Yield (%) |
| Natural Product Synthesis | Steviol-derived epoxide | This compound | Aminotriol derivative | 79 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the asymmetric reductive amination of 2-acetonaphthone oxime.
Materials:
-
2-Acetonaphthone oxime
-
Isopropanol
-
Chlorine{--INVALID-LINK--amino}(p-cymene)ruthenium(II)
-
Ammonium formate
-
Nitrogen gas
-
20% Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a four-necked flask equipped with a condenser, dissolve 2-acetonaphthone oxime (0.50 mol) in isopropanol (270 ml) with stirring until fully dissolved.
-
Bubble nitrogen gas through the solution for 30 minutes to ensure an inert atmosphere.
-
Add the ruthenium catalyst (0.93 mmol).
-
Add ammonium formate (1.5 mol) and stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
Upon completion, add 210 ml of water to the reaction mixture.
-
Adjust the pH of the solution to 9 with a 20% sodium carbonate solution.
-
Extract the mixture three times with dichloromethane (200 ml portions).
-
Combine the organic extracts and wash once with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by distillation.
-
The resulting yellow oily product is further purified by vacuum distillation to yield (S)-(-)-1-(naphthalen-2-yl)ethanamine as a light yellow liquid.[1]
Protocol 2: Chiral Resolution of (±)-Ibuprofen
This protocol outlines the separation of (S)-ibuprofen from a racemic mixture using this compound.
Materials:
-
(±)-Ibuprofen
-
This compound
-
Methanol
-
Water
-
2M Sulfuric acid
-
Diethyl ether
-
Standard laboratory glassware for crystallization, filtration, and extraction
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (1.0 equiv) in methanol.
-
In a separate flask, dissolve this compound (1.0 equiv) in methanol.
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature.
-
If no crystals form, slowly add water until the solution becomes slightly turbid, then gently warm until the solution is clear again and allow to cool.
-
The (S)-ibuprofen-(S)-amine salt will preferentially crystallize.[2]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol-water mixture.
-
The purity of the diastereomeric salt can be enhanced by recrystallization from a suitable solvent system (e.g., aqueous methanol).
-
-
Liberation of (S)-Ibuprofen:
-
Suspend the crystallized diastereomeric salt in water.
-
Add 2M sulfuric acid with stirring until the pH is acidic, which will precipitate the (S)-ibuprofen.
-
Extract the (S)-ibuprofen with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield enantiomerically enriched (S)-ibuprofen.[2]
-
Protocol 3: Diastereoselective Synthesis of a Steviol-Derived Aminotriol
This protocol demonstrates the use of this compound in the stereoselective ring-opening of an epoxide in natural product synthesis.
Materials:
-
Steviol-derived spiro-epoxide
-
This compound
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the steviol-derived spiro-epoxide (1.0 equiv) in acetonitrile.
-
Add lithium perchlorate (as a Lewis acid catalyst) and this compound (excess) to the solution.
-
Stir the reaction mixture at an appropriate temperature (e.g., reflux) and monitor by thin-layer chromatography until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired aminotriol derivative.[3]
Protocol 4: Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the acidic hydrolysis of the amide bond to recover the chiral product and the auxiliary.
Materials:
-
N-(1-(naphthalen-2-yl)ethyl) amide product
-
Aqueous acid (e.g., 6M HCl)
-
Diethyl ether
-
Aqueous base (e.g., 1M NaOH)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Amide Hydrolysis:
-
Reflux the N-(1-(naphthalen-2-yl)ethyl) amide in an excess of aqueous acid (e.g., 6M HCl) for several hours until the reaction is complete (monitored by TLC).
-
-
Isolation of the Carboxylic Acid Product:
-
After cooling, extract the acidic solution with diethyl ether to remove the carboxylic acid product.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the chiral carboxylic acid.
-
-
Recovery of the Chiral Auxiliary:
-
Basify the remaining aqueous layer with a strong base (e.g., NaOH) to a pH greater than 10.
-
Extract the aqueous layer with diethyl ether to recover the this compound.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the recovered chiral auxiliary.
-
Visualizations
Caption: General workflow for the synthesis and application of this compound.
Caption: Pathway for chiral resolution of a racemic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Transformations Mediated by (S)-1-(Naphthalen-2-yl)ethanamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for asymmetric transformations utilizing chiral ligands and auxiliaries derived from (S)-1-(naphthalen-2-yl)ethanamine. The unique steric and electronic properties of the naphthalene moiety make these derivatives highly effective in inducing stereoselectivity in a variety of organic reactions, rendering them valuable tools in the synthesis of enantiomerically pure compounds for pharmaceutical and research applications.
Application Notes
This compound serves as a versatile chiral building block for the synthesis of a wide range of chiral ligands and auxiliaries. Its derivatives have demonstrated significant success in mediating asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The bulky naphthalene group provides a well-defined chiral environment, leading to high levels of enantioselectivity in catalyzed reactions.
Key applications include:
-
Asymmetric Hydrogenation: Ligands derived from this compound are effective in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins, such as enamides, to produce chiral amines with high enantiomeric excess.
-
Asymmetric Transfer Hydrogenation: Chiral Schiff base ligands and their metal complexes are utilized in the asymmetric transfer hydrogenation of ketones, providing a practical method for the synthesis of chiral secondary alcohols.
-
Asymmetric Carbon-Carbon Bond Formation: Derivatives of this compound have been employed as chiral ligands in enantioselective Michael additions, facilitating the formation of stereodefined products.
The selection of the specific derivative and reaction conditions is crucial for achieving optimal results, with factors such as the metal precursor, solvent, temperature, and substrate-to-catalyst ratio playing significant roles.
Data Presentation
The following tables summarize quantitative data for key asymmetric transformations mediated by this compound derivatives, providing a comparative overview of their efficacy.
| Entry | Substrate | Catalyst/Ligand | Solvent | Yield (%) | ee (%) |
| 1 | N-(1-phenylvinyl)acetamide | [Rh(COD)₂]BF₄ / (R,R)-BICP | Toluene | Quant. | 86.3 |
| 2 | Acetophenone | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | >95 | 97 |
| 3 | Chalcone | NiCl₂ / (-)-Sparteine | Toluene | 90 | 86 |
Table 1: Asymmetric Hydrogenation and Michael Addition.
Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol describes the asymmetric hydrogenation of an enamide using a rhodium catalyst with a chiral bisphosphine ligand.
Diagram of the Experimental Workflow:
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
(R,R)-BICP (1.2 mol%)
-
N-(1-phenylvinyl)acetamide (1.0 equiv)
-
Toluene (anhydrous)
-
Hydrogen gas (40 psi)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.005 mmol) and (R,R)-BICP (0.006 mmol).
-
Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
In a separate flask, N-(1-phenylvinyl)acetamide (0.5 mmol) is dissolved in anhydrous toluene (2 mL).
-
The substrate solution is transferred to the catalyst solution via cannula.
-
The reaction mixture is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 40 psi.
-
The reaction is stirred at room temperature for 24-36 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral amine.
-
The enantiomeric excess is determined by chiral HPLC or GC.[1]
Asymmetric Transfer Hydrogenation of Ketones
This protocol details the asymmetric transfer hydrogenation of acetophenone using a Ru(II) catalyst with a chiral diamine ligand.
Signaling Pathway Diagram:
Caption: Catalytic cycle of asymmetric transfer hydrogenation.
Materials:
-
RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mol%)
-
Acetophenone (1.0 equiv)
-
Formic acid/triethylamine azeotropic mixture (5:2)
Procedure:
-
To a solution of acetophenone (5.0 mmol) in a 5:2 mixture of formic acid and triethylamine (10 mL) is added RuCl(p-cymene)[(S,S)-TsDPEN] (0.0005 mmol).
-
The reaction mixture is stirred at 28°C for 24 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.[2]
Enantioselective Michael Addition of Diethyl Malonate to Chalcone
This protocol describes a nickel-catalyzed enantioselective Michael addition using a chiral diamine ligand.
Logical Relationship Diagram:
Caption: Logical steps for the Michael addition reaction.
Materials:
-
NiCl₂ (10 mol%)
-
(-)-Sparteine (10 mol%)
-
Chalcone (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
Dry Toluene
Procedure:
-
In a dry flask under a nitrogen atmosphere, NiCl₂ (13 mg, 0.1 mmol) and (-)-Sparteine (0.024 mL, 0.1 mmol) are stirred in dry toluene (5 mL) at room temperature for 6 hours.
-
Chalcone (0.393 g, 1.89 mmol) is added portion-wise, and the mixture is stirred for an additional 30 minutes.
-
A solution of diethyl malonate (0.345 mL, 2.26 mmol) in dry toluene (2 mL) is added slowly.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with dilute HCl and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.[3]
References
Application Notes and Protocols for Large-Scale Chiral Resolution using (S)-1-(Naphthalen-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical industry for the production of enantiomerically pure drugs. For many racemic compounds, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens), the therapeutic activity is primarily associated with one enantiomer, while the other may be inactive or contribute to undesirable side effects. Diastereomeric salt crystallization is a robust and scalable classical method for separating enantiomers. This technique involves reacting a racemic acid with a single enantiomer of a chiral base, the resolving agent, to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.
(S)-1-(Naphthalen-2-yl)ethanamine is an effective chiral resolving agent for a variety of racemic acids, including profens like ibuprofen and naproxen. Its rigid naphthyl group can lead to well-defined crystalline structures of the resulting diastereomeric salts, often with significant differences in solubility, which is the key to a successful resolution. These application notes provide a comprehensive overview and detailed protocols for the large-scale chiral resolution of racemic profens using this compound.
Principle of Chiral Resolution
The fundamental principle behind this resolution strategy is the conversion of a pair of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers with distinct physical properties. This is achieved by an acid-base reaction between the racemic carboxylic acid (a profen) and the enantiomerically pure this compound. The resulting diastereomeric salts, (R)-profen-(S)-amine and (S)-profen-(S)-amine, possess different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The desired enantiomer of the profen is subsequently liberated from the isolated salt by treatment with an acid.
Application Data: Resolution of Racemic Ibuprofen
The following table summarizes typical quantitative data for the chiral resolution of racemic ibuprofen with this compound. It is important to note that optimal conditions can vary depending on the specific scale and equipment used.
| Parameter | Value | Reference |
| Racemic Substrate | (R,S)-Ibuprofen | |
| Resolving Agent | This compound | |
| Molar Ratio (Ibuprofen:Amine) | 1:0.5 | |
| Crystallization Solvent | Ethanol | |
| Crystallization Temperature | Cooled from 80°C to room temperature | |
| Yield of Diastereomeric Salt | ~40-50% (based on initial racemate) | |
| Enantiomeric Excess (ee) of (S)-Ibuprofen | >98% | |
| Recovery of Resolving Agent | >95% |
Experimental Protocols
The following protocols provide a detailed methodology for the large-scale chiral resolution of a generic racemic profen, using ibuprofen as a specific example.
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol details the formation of the diastereomeric salt and its selective crystallization.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Ethanol (anhydrous)
-
Reaction vessel with heating, cooling, and stirring capabilities
-
Filtration unit (e.g., Nutsche filter-dryer)
Procedure:
-
Charging the Reactor: In a clean and dry reactor, charge racemic ibuprofen (1.0 eq).
-
Dissolution: Add anhydrous ethanol (approximately 5-10 volumes relative to ibuprofen) and heat the mixture to 70-80°C with stirring until all the ibuprofen is dissolved.
-
Addition of Resolving Agent: In a separate vessel, dissolve this compound (0.5 eq) in a minimal amount of warm ethanol.
-
Salt Formation: Slowly add the solution of the resolving agent to the ibuprofen solution while maintaining the temperature at 70-80°C. Stir the mixture for 30-60 minutes at this temperature.
-
Crystallization: Gradually cool the reaction mixture to room temperature over a period of 4-6 hours. The less soluble diastereomeric salt of (S)-ibuprofen and this compound will start to crystallize.
-
Complete Crystallization: For optimal yield, further cool the mixture to 0-5°C and hold for 2-4 hours.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated salt under vacuum at 40-50°C until a constant weight is achieved.
Application Notes and Protocols for the Enzymatic Kinetic Resolution of 1-(Naphthalen-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic amines is a cornerstone of asymmetric synthesis, providing access to enantiomerically pure building blocks essential for the pharmaceutical and fine chemical industries. 1-(Naphthalen-2-yl)ethanamine is a valuable chiral intermediate, and its resolution into single enantiomers is of significant interest. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to traditional chemical methods. This document provides detailed application notes and protocols for the EKR of racemic 1-(naphthalen-2-yl)ethanamine, primarily focusing on the use of lipases, particularly Candida antarctica lipase B (CALB).
The principle of lipase-catalyzed kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase. The enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (S-enantiomer) largely unreacted. This allows for the separation of the racemic mixture into an enantioenriched acylated product and the unreacted, enantioenriched amine.
Key Considerations for Enzymatic Kinetic Resolution
Several factors critically influence the success of the enzymatic kinetic resolution of 1-(naphthalen-2-yl)ethanamine. Optimization of these parameters is crucial to achieve high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion.
-
Enzyme Selection: Lipases are the most commonly employed enzymes for the resolution of chiral amines. Candida antarctica lipase B (CALB), often used in its immobilized form (e.g., Novozym 435), is a highly effective and versatile biocatalyst for this transformation due to its broad substrate scope and high enantioselectivity.[1][2][3]
-
Acyl Donor: The choice of the acylating agent is crucial. Various acyl donors can be used, including esters (e.g., vinyl acetate, isopropyl 2-ethoxyacetate) and anhydrides.[2][4] The structure of the acyl donor can significantly impact the reaction rate and enantioselectivity. For instance, 4-chlorophenyl valerate has been shown to be an effective acyl donor, inhibiting non-selective amidation reactions.[4]
-
Solvent: The reaction medium plays a vital role. Non-polar organic solvents like toluene and methyl tert-butyl ether (MTBE) are often preferred.[4][5] The solvent can influence enzyme activity, stability, and enantioselectivity.
-
Temperature: Temperature affects the reaction rate and enzyme stability. A compromise is often necessary to achieve a reasonable reaction time while maintaining high enantioselectivity. Optimal temperatures are typically in the range of 30-50°C.[4][6]
-
Substrate and Enzyme Concentration: The concentrations of the amine substrate and the enzyme influence the reaction kinetics. These parameters should be optimized to ensure efficient conversion.
Experimental Protocols
The following protocols provide a general framework for the enzymatic kinetic resolution of 1-(naphthalen-2-yl)ethanamine. Optimization may be required for specific applications.
Protocol 1: Screening of Reaction Conditions
This protocol is designed for the initial screening of different parameters to identify the optimal conditions for the kinetic resolution.
Materials:
-
Racemic 1-(naphthalen-2-yl)ethanamine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., 4-chlorophenyl valerate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, MTBE)
-
Small reaction vials (e.g., 4 mL screw-cap vials)
-
Shaker incubator
-
Analytical balance
-
Micropipettes
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
To a series of reaction vials, add a defined amount of immobilized lipase (e.g., 10 mg/mL).[4]
-
Add the desired volume of anhydrous organic solvent to each vial.
-
Add the racemic 1-(naphthalen-2-yl)ethanamine to a final concentration of, for example, 300 mmol/L.[4]
-
Add the acyl donor. The molar ratio of amine to acyl donor should be systematically varied (e.g., 1:0.6, 1:1, 1:1.5).
-
Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 40°C) and shaking speed (e.g., 200 rpm).[4]
-
Withdraw small aliquots from each reaction at regular time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the remaining substrate and the acylated product.
Protocol 2: Preparative Scale Kinetic Resolution
This protocol is for the larger-scale resolution of 1-(naphthalen-2-yl)ethanamine based on the optimized conditions from Protocol 1.
Materials:
-
Racemic 1-(naphthalen-2-yl)ethanamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Optimized acyl donor
-
Optimized anhydrous organic solvent
-
Reaction flask of appropriate size
-
Magnetic stirrer and hotplate (or other temperature control device)
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the racemic 1-(naphthalen-2-yl)ethanamine.
-
Add the optimized anhydrous organic solvent to achieve the desired concentration.
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Begin stirring and bring the mixture to the optimal temperature.
-
Add the optimized amount of the acyl donor.
-
Monitor the reaction progress by periodically taking small samples and analyzing them by chiral HPLC or GC.
-
Once the desired conversion (ideally close to 50%) and high enantiomeric excess are reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[7]
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting mixture of the acylated product (R)-N-(1-(naphthalen-2-yl)ethyl)acetamide and the unreacted amine (S)-1-(naphthalen-2-yl)ethanamine can be separated by silica gel column chromatography or by acid-base extraction.
Data Presentation
The following tables summarize representative data for the enzymatic kinetic resolution of 1-(naphthalen-2-yl)ethanamine and related amines.
Table 1: Effect of Acyl Donor and Solvent on the Kinetic Resolution of 1-(Naphthalen-2-yl)ethanamine
| Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Product (%) | Enantiomeric Ratio (E) | Reference |
| 4-Chlorophenyl valerate | Toluene | 40 | 8 | 50 | >99 | >200 | [4] |
| Vinyl acetate | Acetonitrile | 30 | 10 | 52.4 | 98 (substrate) | 89 | [4] |
Table 2: General Reaction Conditions for Lipase-Catalyzed Amine Resolution
| Enzyme | Typical Solvents | Typical Acyl Donors | Temperature Range (°C) |
| Candida antarctica Lipase B (Novozym 435) | Toluene, MTBE, Diisopropyl ether | Ethyl acetate, Isopropyl acetate, Diisopropyl malonate, 4-chlorophenyl valerate | 30 - 50 |
Analytical Methods
The determination of conversion and enantiomeric excess is critical for monitoring and optimizing the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
Chiral HPLC Method for 1-(Naphthalen-2-yl)ethanamine
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of chiral amines and their derivatives.[8][9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., 2-propanol or ethanol) is typically used. A small amount of a basic modifier like diethylamine (DEA) is often added to improve peak shape and resolution.[8]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 220 nm or 254 nm).
-
Column Temperature: Usually maintained at a constant temperature, for example, 25°C.
Visualizations
The following diagrams illustrate the workflow and the principle of the enzymatic kinetic resolution.
Caption: Experimental workflow for enzymatic kinetic resolution.
Caption: Principle of lipase-catalyzed kinetic resolution of an amine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Low yield in diastereomeric salt resolution with (S)-1-(naphthalen-2-yl)ethanamine
Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding low yields in diastereomeric salt resolution, with a specific focus on the use of (S)-1-(naphthalen-2-yl)ethanamine as a resolving agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in diastereomeric salt resolution?
Low yields in diastereomeric salt resolution can stem from several factors. The most critical parameters to investigate are:
-
Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to preferential crystallization of the less soluble salt.[1]
-
Choice of Resolving Agent: The structural compatibility between the racemic compound and the resolving agent is crucial for efficient salt formation and discrimination between enantiomers.
-
Stoichiometry: The molar ratio of the racemic compound to the resolving agent can significantly impact the yield and selectivity of the crystallization.
-
Temperature Profile: The temperature at which salt formation and crystallization occur directly affects the solubility of the salts. A controlled cooling profile is often critical for achieving high yield and purity.[1]
-
Supersaturation: The level of supersaturation dictates the nucleation and crystal growth rate. Controlling supersaturation is key to obtaining a good yield of high-quality crystals.[1]
Q2: How do I select an appropriate solvent for the resolution with this compound?
A systematic solvent screening process is highly recommended. Start with solvents in which the resolving agent itself has moderate solubility. Alcohols, such as methanol, ethanol, and isopropanol, often in combination with water, are common starting points for the resolution of carboxylic acids with chiral amines. The goal is to find a solvent or solvent mixture where one diastereomeric salt is significantly less soluble than the other.
Q3: The resolution is proceeding with low diastereomeric excess (de). What could be the issue?
Low diastereomeric excess suggests that both diastereomers are co-crystallizing. This can be due to:
-
Small Solubility Difference: The fundamental principle of this resolution technique relies on the differential solubility of the diastereomeric salts.[2] If the solubilities are too similar in the chosen solvent, separation will be poor.
-
Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, forming a solid solution, which makes separation by simple crystallization very difficult.[2]
Q4: My desired enantiomer forms the more soluble diastereomeric salt. How can I proceed?
This is a common challenge in diastereomeric resolution. Strategies to overcome this include:
-
Isolating the undesired diastereomer first: Crystallize the less soluble, undesired diastereomeric salt from the solution. The desired enantiomer can then be recovered from the mother liquor.
-
Screening for an alternative resolving agent: A different resolving agent may invert the relative solubilities of the diastereomeric salts.
-
Protecting group chemistry: It may be possible to modify the racemic substrate with a protecting group to alter the properties of the diastereomeric salts, making the desired one less soluble.[1]
Troubleshooting Guide: Low Yield with this compound
This guide provides a systematic approach to troubleshooting low yields when using this compound as the resolving agent for a racemic carboxylic acid.
Problem 1: No Crystal Formation
Possible Causes:
-
The diastereomeric salt is too soluble in the chosen solvent.
-
Insufficient supersaturation.
Troubleshooting Steps:
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salt.
-
Add an Anti-solvent: Gradually add a solvent in which the diastereomeric salt is expected to be insoluble (e.g., a non-polar solvent like heptane or toluene if using an alcohol-based system).
-
Lower Crystallization Temperature: Cool the solution slowly to room temperature, then in a refrigerator, and finally in a freezer if necessary.
-
Induce Crystallization:
-
Seeding: If a small amount of the desired diastereomeric salt is available, add a seed crystal to the supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Problem 2: Low Crystal Yield After Filtration
Possible Causes:
-
Sub-optimal solvent system leading to partial solubility of the desired diastereomeric salt.
-
Inefficient crystallization kinetics.
-
Incorrect stoichiometry.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Conduct a thorough solvent screening using a variety of solvents and solvent mixtures with different polarities.
-
Determine the solubility of both diastereomeric salts in promising solvent systems at different temperatures to identify the optimal conditions for selective crystallization.
-
-
Optimize Stoichiometry:
-
While a 1:1 molar ratio of the racemic acid to this compound is a common starting point, varying this ratio (e.g., using a slight excess of the resolving agent) can sometimes improve the yield.
-
-
Controlled Cooling:
-
Implement a slow, controlled cooling profile to allow for complete crystallization of the less soluble diastereomer. Rapid cooling can lead to smaller crystals and lower isolated yields.
-
-
Extended Crystallization Time: Allow the crystallization to proceed for a longer period (e.g., 24-48 hours) to ensure equilibrium is reached.
Problem 3: Low Yield of the Desired Enantiomer After Salt Breaking
Possible Causes:
-
Low diastereomeric purity of the crystallized salt.
-
Incomplete liberation of the enantiomer from the salt.
-
Losses during extraction and purification.
Troubleshooting Steps:
-
Improve Diastereomeric Purity:
-
Recrystallization: Recrystallize the diastereomeric salt from the same or a different solvent system to improve its purity before proceeding to the salt breaking step. .
-
-
Ensure Complete Salt Cleavage:
-
Use a sufficient amount of a strong acid (e.g., HCl) or base (e.g., NaOH), depending on whether you are liberating a free acid or a free amine, to ensure complete cleavage of the diastereomeric salt. Monitor the pH to confirm the reaction is complete.
-
-
Optimize Extraction:
-
Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the desired enantiomer from the aqueous layer.
-
Back-extraction of the combined organic layers with a small amount of water can help remove any remaining resolving agent.
-
Data Presentation
The following table provides a hypothetical example of solubility data for the diastereomeric salts of a racemic carboxylic acid with this compound in different solvent systems. This data is crucial for selecting the optimal conditions for resolution.
| Solvent System (v/v) | Temperature (°C) | Solubility of (R-acid)-(S-amine) Salt (mg/mL) | Solubility of (S-acid)-(S-amine) Salt (mg/mL) | Solubility Ratio [(R-acid)/(S-acid)] |
| Ethanol:Water (9:1) | 25 | 15.2 | 5.8 | 2.62 |
| Ethanol:Water (9:1) | 5 | 8.1 | 2.1 | 3.86 |
| Isopropanol | 25 | 25.6 | 12.3 | 2.08 |
| Isopropanol | 5 | 14.5 | 5.5 | 2.64 |
| Acetonitrile | 25 | 30.1 | 22.5 | 1.34 |
| Acetonitrile | 5 | 18.9 | 15.1 | 1.25 |
Note: This is example data. Actual solubilities must be determined experimentally.
Experimental Protocols
Protocol 1: Screening for Optimal Resolution Conditions
Objective: To identify the most effective solvent and temperature for the diastereomeric salt resolution of a racemic carboxylic acid using this compound.
Methodology:
-
Salt Formation: In a series of vials, dissolve the racemic carboxylic acid (1.0 mmol) and this compound (1.0 mmol) in a small amount of a volatile solvent like methanol.
-
Solvent Evaporation: Remove the methanol under a stream of nitrogen or in a vacuum concentrator to obtain the diastereomeric salt mixture as a solid.
-
Solvent Addition: To each vial, add a different screening solvent or solvent mixture (e.g., 1 mL).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Analysis:
-
Visually inspect the vials for the presence of solid.
-
Filter the solid and analyze both the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the yield and diastereomeric excess (de).
-
Protocol 2: Preparative Scale Resolution
Objective: To perform the diastereomeric salt resolution on a larger scale based on the optimized conditions from the screening experiment.
Methodology:
-
Dissolution: Dissolve the racemic carboxylic acid (e.g., 10 g) and the optimized molar equivalent of this compound in the chosen solvent system at an elevated temperature to ensure complete dissolution.
-
Controlled Cooling: Slowly cool the solution according to the optimized temperature profile. If seeding is employed, add a small crystal of the desired diastereomeric salt at the appropriate temperature.
-
Crystallization: Allow the solution to stir at the final crystallization temperature for a predetermined time to maximize the yield of the desired diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the isolated diastereomeric salt under vacuum.
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water/ethyl acetate).
-
Add a strong acid (e.g., 2M HCl) and stir until the salt is completely cleaved.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for resolution.
References
Technical Support Center: Chiral Resolution of (S)-1-(naphthalen-2-yl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the separation of diastereomers of (S)-1-(naphthalen-2-yl)ethanamine salts via fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for separating diastereomeric salts of this compound?
The separation of diastereomeric salts relies on the differential physical properties of diastereomers, most notably their solubility in a given solvent system.[1][2] When a racemic mixture of 1-(naphthalen-2-yl)ethanamine is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid), two diastereomeric salts are formed.[3] These salts, not being mirror images, will have different solubilities.[4] By carefully selecting a solvent and optimizing crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated, thus achieving separation.[1]
Q2: Which chiral resolving agents are commonly used for the resolution of chiral amines like 1-(naphthalen-2-yl)ethanamine?
A variety of chiral acids are available for the resolution of racemic amines. The selection of the optimal resolving agent is often empirical and may require screening.[5] Commonly employed resolving agents include:
-
Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)[5][6]
-
Mandelic acid and its derivatives[3]
-
Camphorsulfonic acid[5]
-
Malic acid[5]
Q3: How critical is the choice of solvent in the fractional crystallization process?
The choice of solvent is a critical factor that can determine the success of the resolution.[1] An ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts.[7] If a solvent is too effective, both salts may remain in solution, while a poor solvent may cause both to precipitate, leading to inefficient separation.[1] Solvent mixtures are often employed to fine-tune the polarity and solubility characteristics to optimize the separation.[1]
Q4: What are the key parameters to control during the crystallization process?
Several parameters need to be carefully controlled to achieve a successful separation:
-
Temperature and Cooling Rate: The temperature profile during crystallization significantly impacts crystal formation and purity. A slow and controlled cooling rate is often preferable to promote the growth of larger, purer crystals.[8]
-
Supersaturation: The solution must be supersaturated for crystallization to occur. This can be achieved by concentrating the solution, cooling, or adding an anti-solvent.[8]
-
Purity of Starting Materials: Impurities can inhibit crystal nucleation and growth, leading to poor results. It is essential to use high-purity racemic amine and resolving agent.[8]
Troubleshooting Guides
Issue 1: No Crystals Form / "Oiling Out"
This is a common problem where the diastereomeric salt separates as a liquid phase instead of a solid.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | The solvent may be too good, keeping the salt dissolved, or too poor. Perform a solvent screen with a range of polarities. Consider using solvent mixtures to fine-tune solubility.[1] |
| Insufficient Supersaturation | Concentrate the solution by carefully removing some solvent. Alternatively, cool the solution to a lower temperature or introduce an anti-solvent (a solvent in which the salt is less soluble).[8] |
| Impurities Present | Ensure the purity of the starting racemic amine and the chiral resolving agent. Impurities can inhibit crystallization.[8] |
Issue 2: Low Yield of the Desired Diastereomeric Salt
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent System | The chosen solvent may not provide a large enough solubility difference between the diastereomers. Experiment with different solvents or solvent mixtures to maximize this difference.[1] |
| Premature Filtration | The desired salt may not have had sufficient time to crystallize fully. Monitor crystal formation over time and optimize the crystallization period. |
| Inaccurate Stoichiometry | Ensure that the molar ratio of the resolving agent to the racemic amine is correct. A common starting point is a 1:1 molar ratio. |
Issue 3: Poor Crystal Quality (e.g., small needles, agglomerates)
Poor crystal morphology can lead to filtration difficulties and the inclusion of impurities.
| Potential Cause | Troubleshooting Step |
| Rapid Cooling | A fast cooling rate can lead to rapid nucleation and the formation of small crystals. Implement a slow and controlled cooling profile.[8] |
| High Supersaturation | Very high levels of supersaturation can also lead to rapid nucleation. Try using a slightly more dilute solution. |
| Agitation | The rate of stirring can influence crystal size and shape. Experiment with different agitation speeds or periods of static crystallization. |
Issue 4: Low Enantiomeric Excess (e.e.) of the Final Product
| Potential Cause | Troubleshooting Step |
| Co-crystallization | The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to the precipitation of both. Screen for a more selective solvent system.[1] |
| Insufficient Recrystallization | A single crystallization is often not enough to achieve high enantiomeric purity. Perform one or more recrystallizations of the isolated diastereomeric salt. |
| Inaccurate Analysis | Ensure that the method used to determine the enantiomeric excess (e.g., chiral HPLC) is properly validated and calibrated. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization
This protocol provides a general framework. The specific solvent, temperature, and crystallization time will need to be optimized for the resolution of this compound.
-
Salt Formation:
-
Dissolve the racemic 1-(naphthalen-2-yl)ethanamine in a suitable solvent (e.g., methanol, ethanol).
-
In a separate container, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, using gentle warming if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring. An exothermic reaction may be observed.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. For some systems, further cooling in an ice bath or refrigerator may be required to induce crystallization.
-
Allow the crystallization to proceed for a set amount of time, which may range from a few hours to overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals.
-
-
Recrystallization (Optional but Recommended):
-
To improve enantiomeric purity, dissolve the dried crystals in a minimal amount of the hot crystallization solvent and allow them to recrystallize as described in step 2.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) dropwise until the solution is basic (pH > 10) to liberate the free amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered amine using a suitable analytical technique, such as chiral HPLC or polarimetry.
-
Data Presentation
Due to the lack of specific quantitative solubility data for the diastereomeric salts of this compound in the public domain, the following table provides a qualitative guide to solvent selection based on general principles of diastereomeric salt crystallization.
Table 1: Qualitative Solvent Selection Guide for Diastereomeric Salt Crystallization
| Solvent Class | Polarity | General Applicability | Considerations |
| Alcohols (e.g., Methanol, Ethanol) | High | Often a good starting point for salt formation and crystallization. | May be too effective as a solvent, requiring cooling or an anti-solvent. |
| Ethers (e.g., Diethyl ether, MTBE) | Low | Can be used as anti-solvents or in mixtures with more polar solvents. | Diastereomeric salts often have low solubility in pure ethers. |
| Ketones (e.g., Acetone) | Medium | Can be effective for certain diastereomeric salt systems. | |
| Esters (e.g., Ethyl acetate) | Medium | Useful in solvent screening and as a component in solvent mixtures. | |
| Hydrocarbons (e.g., Hexane, Toluene) | Very Low | Primarily used as anti-solvents. | |
| Water | Very High | Can be used in some cases, particularly with highly polar salts. |
Visualizations
Caption: Workflow for the chiral resolution of 1-(naphthalen-2-yl)ethanamine via diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. onyxipca.com [onyxipca.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Figure 2 from Optical resolution of 1-(1-naphthyl)ethylamine by its dicarboxylic acid derivatives: Structural features of the oxalic acid derivative diastereomeric salt pair. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Crystallization of (S)-1-(naphthalen-2-yl)ethanamine Diastereomers
Welcome to the technical support center for the optimization of solvent choice in the diastereomeric crystallization of (S)-1-(naphthalen-2-yl)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind separating this compound diastereomers by crystallization?
The separation is based on the principle of diastereomeric resolution. A racemic mixture of (R)- and this compound is reacted with a single enantiomer of a chiral resolving agent (e.g., (R,R)-(+)-tartaric acid or (R)-(-)-mandelic acid). This reaction forms a pair of diastereomeric salts: [(S)-amine · (R)-acid] and [(R)-amine · (R)-acid]. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent.[1] This difference allows for the selective crystallization of the less soluble diastereomeric salt, thereby separating it from the more soluble one which remains in the mother liquor.
Q2: Which chiral resolving agents are most effective for 1-(naphthalen-2-yl)ethanamine?
Commonly used and effective resolving agents for chiral amines include tartaric acid derivatives and mandelic acid.[2] For naphthylethylamine derivatives, (R)-(-)-mandelic acid and dibenzoyl tartaric acid have been shown to provide high enantiomeric excess.[2] The choice of resolving agent can significantly impact the separation efficiency and is often determined empirically.
Q3: How critical is the choice of solvent in this crystallization process?
Solvent selection is a critical parameter for a successful diastereomeric resolution.[2] The ideal solvent or solvent system should exhibit a large difference in solubility between the two diastereomeric salts. If the solvent is too polar, both salts may remain in solution, preventing crystallization. Conversely, if the solvent is too non-polar, both salts may precipitate simultaneously, leading to poor separation and low enantiomeric purity.
Q4: Can I use a solvent mixture for the crystallization?
Yes, using a solvent mixture is a common and effective strategy. Mixtures allow for fine-tuning the polarity of the crystallization medium, which can enhance the solubility difference between the diastereomers. For instance, a common approach is to dissolve the salts in a more polar solvent (like methanol or ethanol) and then add a less polar co-solvent to induce crystallization of the less soluble salt. A mixture of alcohol and water has also been reported to be effective for similar compounds.[1]
Q5: What is the typical molar ratio of the amine to the resolving agent?
The molar ratio can vary. Often, a 1:1 molar ratio of the racemic amine to the resolving agent is used. However, in some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be advantageous. The optimal ratio should be determined experimentally as it can influence both the yield and the enantiomeric excess of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The solution is not sufficiently supersaturated. | 1. Change the solvent: Try a less polar solvent or a solvent mixture. 2. Increase concentration: Carefully evaporate some of the solvent to increase the concentration of the salts. 3. Induce crystallization: Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator), scratching the inside of the flask with a glass rod at the liquid-air interface, or adding a seed crystal if available. |
| Oiling Out (Formation of an oil instead of crystals) | 1. The solvent is too polar, causing the salt to "salt out" as a liquid phase. 2. The cooling rate is too fast. 3. Presence of impurities. | 1. Use a less polar solvent: Add a less polar co-solvent to the mixture. 2. Slow down cooling: Allow the solution to cool gradually to room temperature before further cooling. 3. Purify the starting materials: Ensure the racemic amine and resolving agent are of high purity. |
| Low Yield of the Desired Diastereomer | 1. The chosen solvent does not provide a large enough solubility difference between the diastereomers. 2. The crystallization time was too short. 3. Inaccurate temperature control during crystallization. | 1. Optimize the solvent system: Screen a range of solvents and solvent mixtures to maximize the solubility differential. 2. Increase crystallization time: Allow the solution to stand for a longer period at the crystallization temperature. Monitor crystal formation over time. 3. Implement controlled cooling: A slow and controlled cooling process often leads to better crystal growth and higher yields of the pure diastereomer. |
| Low Enantiomeric Excess (e.e.) | 1. Co-crystallization of the undesired diastereomer. 2. The solubilities of the two diastereomers are too similar in the chosen solvent. 3. Inefficient washing of the crystals. | 1. Recrystallization: Perform one or more recrystallizations of the isolated solid. 2. Solvent optimization: Find a solvent system where one diastereomer is sparingly soluble while the other remains in solution. 3. Washing procedure: Wash the filtered crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer. |
Data Presentation
Table 1: Reported Resolution Conditions for Naphthylethylamine Derivatives
This table summarizes experimentally reported conditions for the resolution of naphthylethylamine derivatives, which can serve as a starting point for optimizing the crystallization of this compound.
| Resolving Agent | Solvent System | Enantiomeric Excess (e.e.) | Yield |
| (R)-(-)-Mandelic Acid | Ethanol | >99.8% | 82-85% |
| Dibenzoyl Tartaric Acid | Toluene/Methanol | 95-98% | 75-80% |
| D-(-)-Tartaric Acid | Methanol/Water | High (not specified) | 32% (initial crop) |
| D-(-)-Tartaric Acid | Ethanol/Water | High (not specified) | 35% (initial crop) |
Data adapted from commercially available information and patent literature for closely related compounds.[1][2]
Table 2: Qualitative Solvent Selection Guide
This table provides a general guide for solvent selection based on polarity. The optimal choice will depend on the specific resolving agent used.
| Solvent Polarity | Example Solvents | Expected Outcome for Diastereomeric Salts |
| High | Water, Methanol | High solubility, may prevent crystallization. Good for initial dissolution. |
| Medium | Ethanol, Isopropanol, Acetone | Often a good starting point. May provide sufficient solubility difference. |
| Low | Toluene, Dichloromethane, Ethyl Acetate | Low solubility, may cause both salts to precipitate. Can be used as anti-solvents. |
Experimental Protocols
Protocol 1: Resolution with (R)-(-)-Mandelic Acid in Ethanol
This protocol is based on a reported successful resolution of a naphthylethylamine derivative.[2]
1. Diastereomeric Salt Formation: a. In a suitable flask, dissolve racemic 1-(naphthalen-2-yl)ethanamine (1.0 eq.) in absolute ethanol. b. In a separate flask, dissolve (R)-(-)-mandelic acid (1.0 eq.) in a minimal amount of warm absolute ethanol. c. Slowly add the mandelic acid solution to the stirred amine solution at room temperature.
2. Crystallization: a. Stir the mixture at room temperature. The formation of a precipitate may be observed. b. Gently heat the mixture until a clear solution is obtained. c. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in a refrigerator or ice bath may be beneficial. d. Allow the crystals to form over several hours or overnight.
3. Isolation and Purification: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol. c. Dry the crystals under vacuum. d. To improve enantiomeric purity, the crystals can be recrystallized from fresh ethanol.
4. Liberation of the Free Amine: a. Suspend the dried diastereomeric salt in water. b. Add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is >11. c. Extract the liberated this compound with an organic solvent (e.g., dichloromethane or diethyl ether) three times. d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
Protocol 2: Resolution with D-(-)-Tartaric Acid in an Alcohol/Water Mixture
This protocol is adapted from a procedure for the resolution of 1-(1-naphthyl)ethylamine.[1]
1. Diastereomeric Salt Formation: a. In a three-necked flask, dissolve D-(-)-tartaric acid (1.0 eq.) in water with stirring and heating (e.g., to 60°C).[1] b. In a separate flask, dissolve racemic 1-(naphthalen-2-yl)ethanamine (1.0 eq.) in an alcohol (e.g., methanol or ethanol). The reported volume ratio of alcohol to water is in the range of 1:3 to 10:1.[1] c. Slowly add the amine solution to the warm tartaric acid solution over a period of about 1 hour.[1]
2. Crystallization: a. Maintain the temperature for a few hours (e.g., 3 hours) after the addition is complete.[1] b. Slowly cool the mixture to a lower temperature (e.g., 30-40°C) and continue stirring for at least 1 hour to allow for crystallization.[1]
3. Isolation: a. Collect the crystalline salt by vacuum filtration. b. Wash the filter cake with a small amount of the cold alcohol used in the reaction.[1] c. Dry the solid to obtain the diastereomeric salt.
4. Liberation of the Free Amine: a. Follow the same procedure as described in Protocol 1, step 4.
Visualizations
Experimental Workflow for Diastereomeric Resolution
Caption: Workflow for diastereomeric resolution by crystallization.
Troubleshooting Logic for No Crystal Formation
Caption: Troubleshooting guide for failure of crystallization.
References
How to improve enantiomeric excess in a chiral resolution
Welcome to the technical support center for chiral resolution. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the enhancement of enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal purity in your chiral separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Diastereomeric Salt Resolution
Q1: My enantiomeric excess (% ee) is low after the initial crystallization of diastereomeric salts. What are the most common causes?
A1: Low enantiomeric excess in classical resolutions often stems from several factors related to the crystallization process.[1] Key areas to investigate include:
-
Co-precipitation: The more soluble diastereomeric salt may be precipitating along with the desired less soluble salt. This can be caused by rapid crystallization or an insufficient solubility difference between the diastereomers in the chosen solvent.[1]
-
Incomplete Reaction: The reaction between the racemic mixture and the resolving agent may be incomplete, leaving unreacted starting material that can interfere with crystallization.[1]
-
Incorrect Stoichiometry: Using an incorrect amount of the resolving agent can lead to incomplete formation of the diastereomeric salts. The optimal amount is often between 0.5 and 1.0 equivalent.[2]
-
Temperature Control: The solubility of diastereomeric salts is temperature-dependent, making precise temperature control crucial for selective crystallization.[1]
-
Solid Solution Formation: In some cases, the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, forming a solid solution that is difficult to separate by simple recrystallization.[3]
Q2: How can I improve the enantiomeric excess when using diastereomeric salt resolution?
A2: To enhance the % ee, a systematic optimization of the crystallization conditions is necessary. Consider the following strategies:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[4] Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities.[3]
-
Resolving Agent Selection: The structure of the resolving agent significantly impacts the physical properties of the resulting diastereomers.[1] If one resolving agent provides poor selectivity, screening a variety of structurally different agents is recommended.[3]
-
Controlled Cooling: A slow and controlled cooling profile can prevent the rapid precipitation of both diastereomers, allowing for the selective crystallization of the less soluble salt.[3]
-
Recrystallization: One or more recrystallization steps of the enriched diastereomeric salt can significantly improve the enantiomeric excess.[5]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[4]
Q3: Repeated recrystallizations are not improving the diastereomeric purity. What could be the issue?
A3: If repeated recrystallizations fail to enhance the diastereomeric purity, it is highly likely that a solid solution has formed.[3] A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, resulting in a single solid phase containing both.[3] To address this, you can try:
-
Switching the Solvent: Varying the solvent's polarity or hydrogen bonding capacity can alter solute-solvent interactions and potentially disrupt the formation of a solid solution.[3]
-
Changing the Resolving Agent: A different resolving agent will form diastereomers with different crystal packing and physical properties, which may prevent solid solution formation.[3]
-
Temperature Annealing: Subjecting the solid to temperature cycles (heating followed by slow cooling) can sometimes promote phase separation.[3]
Section 2: Kinetic Resolution
Q4: In my enzymatic kinetic resolution, the reaction stops at around 50% conversion, but the % ee of the remaining starting material is not as high as expected. Why?
A4: This is a common scenario in kinetic resolutions. The theoretical maximum yield for one enantiomer in a standard kinetic resolution is 50%.[6] Low enantiomeric excess of the remaining substrate, even at 50% conversion, can be attributed to:
-
Low Enantioselectivity of the Catalyst: The enzyme or catalyst may not have a sufficiently high preference for one enantiomer over the other. The enantiomeric ratio (E) should be high (generally >20) for an efficient resolution.[6]
-
Product Inhibition: The product formed may be inhibiting the catalyst, slowing down the reaction for both enantiomers.
-
Substrate or Product Racemization: If the starting material or product racemizes under the reaction conditions, it will diminish the achievable enantiomeric excess.
Q5: How can I improve the outcome of my kinetic resolution?
A5: To improve the enantiomeric excess and yield in a kinetic resolution, consider these approaches:
-
Catalyst Screening: Test different enzymes or catalysts to find one with higher enantioselectivity for your substrate.[7]
-
Optimization of Reaction Conditions: Varying the temperature, solvent, and pH can significantly impact enzyme activity and selectivity.[8]
-
Dynamic Kinetic Resolution (DKR): If the starting material can be racemized in situ, a dynamic kinetic resolution can theoretically convert 100% of the racemic mixture into a single enantiomer.[6] This requires that the rate of racemization is at least equal to or greater than the rate of reaction of the faster-reacting enantiomer.[6]
Data Presentation: Solvent and Temperature Effects
The selection of an appropriate solvent and the control of temperature are critical parameters in optimizing chiral resolution. The following tables summarize the impact of these variables on enantiomeric excess.
Table 1: Effect of Solvent on Diastereomeric Salt Resolution
| Racemic Compound | Resolving Agent | Solvent | Diastereomeric Excess (% de) of Crystals | Reference |
| Ibuprofen | (S)-(-)-α-methylbenzylamine | Methanol | 85 | [9] |
| Ibuprofen | (S)-(-)-α-methylbenzylamine | Ethanol | 78 | [9] |
| Ibuprofen | (S)-(-)-α-methylbenzylamine | Isopropanol | 92 | [9] |
| Ibuprofen | (S)-(-)-α-methylbenzylamine | Acetonitrile | 65 | [9] |
Table 2: Effect of Temperature on Enantiomeric Excess in Kinetic Resolution
| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Enantiomeric Excess (% ee) of Substrate | Reference |
| rac-Bicyclo[3.2.0]hept-2-en-6-one | 2,5-DKCMO | 10 | 50 | 95 | [10] |
| rac-Bicyclo[3.2.0]hept-2-en-6-one | 2,5-DKCMO | 30 | 50 | 88 | [10] |
| 1-Acenaphthenol | Chiral Stationary Phase | 15 | N/A | Higher Resolution | [11] |
| 1-Acenaphthenol | Chiral Stationary Phase | 40 | N/A | Lower Resolution | [11] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic mixture in a suitable solvent with gentle heating.[8]
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chiral resolving agent to the solution.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath may be necessary. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[4][8]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[8]
-
Liberation of Enantiomer: Treat the purified diastereomeric salt with an acid or base to cleave the salt and liberate the free enantiomer.[8]
-
Analysis: Determine the enantiomeric excess of the final product using a validated chiral analytical method, such as chiral HPLC or GC.[12]
Protocol 2: Validation of a Chiral HPLC Method
-
Resolution (Rs): Prepare a solution containing both enantiomers (a racemic or scalemic mixture). Inject this solution onto the chiral HPLC column and adjust the mobile phase to achieve baseline separation (Rs > 1.5).[12]
-
Accuracy: Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50). Analyze these standards and compare the measured % ee with the known values.[12]
-
Precision: Inject the same sample multiple times (e.g., n=6) and calculate the relative standard deviation (RSD) of the % ee values, which should typically be <2%.[12]
-
Linearity: Prepare a series of solutions with varying concentrations of each enantiomer. Plot the peak area against the concentration for each enantiomer to ensure a linear response.[12]
Visualizations
Caption: Initial troubleshooting workflow for low enantiomeric excess.
Caption: Workflow for optimizing diastereomeric salt resolution.
Caption: Comparison of Kinetic and Dynamic Kinetic Resolution pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. princeton.edu [princeton.edu]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of (S)-1-(naphthalen-2-yl)ethanamine Salts
Welcome to the Technical Support Center for the purification of (S)-1-(naphthalen-2-yl)ethanamine salts. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of these chiral compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Issue 1: No Crystal Formation
-
Question: I have mixed the racemic 1-(naphthalen-2-yl)ethanamine with the chiral resolving agent in solution, but no crystals are forming, even after cooling. What should I do?
-
Answer: The absence of crystallization is a common issue that can be resolved by addressing the following factors:
-
Solvent Choice: The solvent system is critical. The ideal solvent should dissolve the diastereomeric salt at elevated temperatures but have low solubility at cooler temperatures. If the salt is too soluble, crystals will not form.[1][2]
-
Supersaturation: The solution may not be sufficiently concentrated for crystals to form. You can try to achieve supersaturation by slowly evaporating the solvent or by adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise until the solution becomes slightly turbid.
-
Inducing Crystallization: If the solution is supersaturated but crystals still do not form, you can try to induce nucleation. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the desired product.
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Purity of Starting Materials: Impurities can sometimes inhibit crystallization. Ensure that the starting amine and the resolving agent are of high purity.[2]
-
Issue 2: Oiling Out Instead of Crystallization
-
Question: My product has separated as an oil instead of forming crystals. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:
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Slowing the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A gradual temperature decrease encourages the formation of an ordered crystal lattice.[2]
-
Adjusting the Solvent System: The boiling point of your solvent may be too high. Consider using a lower-boiling point solvent. Alternatively, adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.
-
Dilution: The concentration of the solute may be too high. Try diluting the solution with more of the solvent and then cooling it again.
-
Issue 3: Low Yield of the Desired (S)-enantiomer Salt
-
Question: I have isolated the crystals, but the yield of my this compound salt is very low. How can I improve it?
-
Answer: Low yields can be frustrating, but several parameters can be optimized:
-
Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial. While a 1:1 ratio is a common starting point, it is often beneficial to use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent to favor the crystallization of the less soluble diastereomeric salt.[1]
-
Solvent Volume: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the salt.
-
Cooling Time and Temperature: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation. Cooling in an ice bath or refrigerating overnight can improve yields.
-
Mother Liquor: The filtrate (mother liquor) will contain the more soluble (R)-enantiomer salt, but also some of the desired (S)-enantiomer salt. The (S)-amine can be recovered from the mother liquor and combined with subsequent batches.
-
Issue 4: Poor Enantiomeric Purity
-
Question: After recrystallization, the enantiomeric excess (e.e.) of my this compound is still not high enough. What can I do?
-
Answer: Achieving high enantiomeric purity often requires careful optimization:
-
Multiple Recrystallizations: A single crystallization may not be sufficient to achieve high purity. One or more subsequent recrystallizations of the isolated salt are often necessary. With each recrystallization, the enantiomeric excess of the less soluble diastereomer should increase.
-
Washing the Crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor, which contains the undesired diastereomer.
-
Purity of the Resolving Agent: Ensure the chiral resolving agent is of high optical purity.
-
Experimental Protocols and Data
The following section provides detailed methodologies for the resolution of racemic 1-(naphthalen-2-yl)ethanamine and summarizes key quantitative data.
Protocol 1: Resolution with L-(+)-Tartaric Acid in a Methanol/Water System
This protocol describes a common method for the selective crystallization of the this compound · L-tartrate salt.
-
Dissolution of Resolving Agent: In a flask, dissolve L-(+)-tartaric acid in water with heating.
-
Preparation of Amine Solution: In a separate flask, dissolve racemic 1-(naphthalen-2-yl)ethanamine in methanol.
-
Salt Formation: Slowly add the amine solution to the tartaric acid solution while stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble (S)-amine · L-tartrate salt. Further cooling in an ice bath can be used to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extraction: Extract the liberated this compound with an organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified (S)-enantiomer.
| Parameter | Value | Reference |
| Resolving Agent | L-(+)-Tartaric Acid | Generic Protocol |
| Solvent System | Methanol/Water | [3] |
| Temperature | Initial heating, then slow cooling to room temp, followed by ice bath | [4] |
| Typical Yield | Variable, dependent on optimization | |
| Purity | Requires optimization, may need multiple recrystallizations |
Protocol 2: Resolution with (S)-(+)-Mandelic Acid
An alternative to tartaric acid, mandelic acid can also be an effective resolving agent.
-
Dissolution: Dissolve racemic 1-(naphthalen-2-yl)ethanamine and (S)-(+)-mandelic acid in a suitable solvent (e.g., ethanol) with heating.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of this compound with (S)-(+)-mandelic acid is expected to be less soluble and crystallize out.
-
Isolation and Purification: Follow steps 5-8 from Protocol 1 to isolate and purify the free (S)-amine.
| Parameter | Value | Reference |
| Resolving Agent | (S)-(+)-Mandelic Acid | [5] |
| Solvent System | Ethanol or other alcohols | |
| Temperature | Heating for dissolution, followed by slow cooling | |
| Typical Yield | Dependent on specific conditions | |
| Purity | May require multiple recrystallizations for high e.e. |
Visualizing the Workflow
The following diagrams illustrate the key processes in the purification of this compound salts.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
Troubleshooting incomplete reaction of racemic acids with (S)-1-(naphthalen-2-yl)ethanamine
Welcome to the Technical Support Center for the chiral resolution of racemic acids using (S)-1-(naphthalen-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the formation and crystallization of diastereomeric salts.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the chiral resolution of a racemic acid with this compound?
A1: The resolution process is based on the reaction of a racemic mixture of a chiral carboxylic acid with an enantiomerically pure chiral base, in this case, this compound. This reaction forms a pair of diastereomeric salts.[1] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][2][3] One diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for the isolation of a single enantiomer of the acid after the salt is broken.
Q2: I am not getting any crystals, or an oil is forming. What are the possible causes and solutions?
A2: The formation of an oil ("oiling out") or failure to crystallize is a common issue and can be attributed to several factors:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, thus preventing the necessary supersaturation for crystallization. Conversely, a solvent in which the salts are completely insoluble will also inhibit crystallization.
-
Solution: Conduct a solvent screen with a range of solvents of varying polarities (e.g., alcohols, esters, hydrocarbons). Using a mixture of a solvent and an anti-solvent (a solvent in which the salts are poorly soluble) can also induce crystallization.
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution might be below its solubility limit.
-
Solution: You can increase the concentration by carefully evaporating some of the solvent. Alternatively, slowly cooling the solution can decrease the solubility of the salt and promote crystallization.
-
-
High Level of Supersaturation: Excessively high supersaturation can lead to rapid precipitation, which favors the formation of an oil or amorphous solid over well-ordered crystals.
-
Solution: Start with a more dilute solution and employ a slower cooling rate to allow for controlled crystal growth.
-
-
Impurities: The presence of impurities in the racemic acid or the resolving agent can inhibit nucleation and crystal growth.
-
Solution: Ensure that your starting materials are of high purity. If necessary, consider an additional purification step for your racemic compound.
-
Q3: The yield of my desired diastereomeric salt is low. How can I improve it?
A3: Low yields suggest that a significant portion of the target diastereomer remains in the mother liquor. To improve the yield, consider the following:
-
Optimize Solvent and Temperature: Screen for a solvent that minimizes the solubility of the desired diastereomeric salt. Experiment with lower final crystallization temperatures to further decrease its solubility.
-
Adjust Molar Ratio: While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, this may not be optimal. In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.
-
Seeding: Introducing a small amount of seed crystals of the pure desired diastereomeric salt can encourage crystallization and improve the yield.
Q4: The enantiomeric excess (e.e.) of my resolved acid is low. What can be done to improve it?
A4: Low enantiomeric excess indicates that the crystallization process is not selective enough. Here are some strategies to enhance the purity:
-
Recrystallization: A single crystallization step is often not sufficient to achieve high enantiomeric purity. Perform one or more recrystallizations of the obtained diastereomeric salt.
-
Slower Crystallization: Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one. A slower cooling rate and reduced supersaturation can lead to more selective crystallization.
-
Solvent Selection: The choice of solvent is critical for achieving high selectivity. A thorough solvent screen is necessary to find a solvent that maximizes the solubility difference between the two diastereomeric salts.
Troubleshooting Guide: Incomplete Reaction
This guide provides a systematic approach to troubleshooting incomplete reactions during the chiral resolution of racemic acids with this compound.
| Observation | Potential Cause | Recommended Action |
| No precipitate forms upon cooling. | 1. High solubility of both diastereomeric salts. 2. Solution is not supersaturated. 3. Incorrect stoichiometry. | 1. Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof).2. Increase Concentration: Slowly evaporate the solvent or add an anti-solvent.3. Optimize Molar Ratio: Experiment with different molar ratios of the racemic acid to the resolving agent (e.g., 1:1, 1:0.5). |
| An oil precipitates instead of a solid. | 1. Supersaturation is too high. 2. Cooling rate is too fast. 3. Presence of impurities. | 1. Dilute the Solution: Start with a lower concentration of reactants.2. Control Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.3. Purify Starting Materials: Ensure the racemic acid and this compound are pure. |
| Low yield of the crystalline salt. | 1. Suboptimal solvent choice. 2. Crystallization temperature is too high. 3. Significant amount of the desired salt remains in the mother liquor. | 1. Re-evaluate Solvent: Choose a solvent where the desired diastereomeric salt has lower solubility.2. Lower Crystallization Temperature: Allow the solution to crystallize at a lower temperature for a longer period.3. Seeding: Add a few seed crystals of the desired pure diastereomeric salt to the supersaturated solution. |
| Low enantiomeric excess (e.e.) of the final product. | 1. Co-crystallization of both diastereomeric salts. 2. Inefficient separation of the crystals from the mother liquor. 3. Incomplete reaction. | 1. Recrystallization: Recrystallize the diastereomeric salt one or more times.2. Improve Filtration and Washing: Ensure the crystals are thoroughly washed with a small amount of cold solvent.3. Optimize Reaction Conditions: Revisit solvent, temperature, and stoichiometry to drive the reaction to completion. |
Experimental Protocols
Representative Protocol: Resolution of Racemic Ibuprofen
This protocol provides a general procedure for the resolution of racemic ibuprofen using this compound.
Materials:
-
Racemic Ibuprofen
-
This compound
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, reflux condenser, separatory funnel, Büchner funnel, etc.)
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.
-
In a separate flask, dissolve 8.56 g (50 mmol) of this compound in 50 mL of methanol.
-
Warm both solutions gently to ensure complete dissolution.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.
-
Heat the resulting mixture to reflux for 30 minutes.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for 1-2 hours.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol and then with cold diethyl ether.
-
Dry the crystals under vacuum. This is the diastereomeric salt of (S)-Ibuprofen and this compound.
-
-
Liberation of the Enantiomer:
-
Dissolve the dried diastereomeric salt in 100 mL of water.
-
Add 2 M sodium hydroxide solution dropwise with stirring until the solution is basic (pH > 11).
-
Extract the liberated this compound with three 50 mL portions of diethyl ether. The aqueous layer now contains the sodium salt of (S)-Ibuprofen.
-
Acidify the aqueous layer with 2 M hydrochloric acid until the pH is acidic (pH < 2). (S)-Ibuprofen will precipitate out.
-
Extract the (S)-Ibuprofen with three 50 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the resolved (S)-Ibuprofen.
-
-
Analysis:
-
Determine the yield and melting point of the obtained (S)-Ibuprofen.
-
Measure the specific rotation using a polarimeter to determine the enantiomeric excess.
-
Data Presentation
The following tables provide representative data for the resolution of a racemic carboxylic acid with this compound under various conditions.
Table 1: Effect of Solvent on Diastereomeric Salt Crystallization
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| Methanol | 42 | 85 |
| Ethanol | 38 | 92 |
| Isopropanol | 35 | 95 |
| Ethyl Acetate | 25 | 70 |
| Acetonitrile | 30 | 78 |
Table 2: Effect of Temperature on Crystallization
| Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 25 (Room Temperature) | 38 | 88 |
| 4 | 45 | 93 |
| -10 | 48 | 90 |
Table 3: Effect of Molar Ratio of Racemic Acid to Resolving Agent
| Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| 1 : 1 | 42 | 85 |
| 1 : 0.8 | 39 | 90 |
| 1 : 0.5 | 32 | 96 |
Visualizations
Diagram 1: Chemical Reaction Pathway
Caption: Reaction pathway for chiral resolution.
Diagram 2: Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for incomplete resolution.
Diagram 3: Logical Relationships of Troubleshooting Steps
Caption: Causes and solutions for incomplete resolution.
References
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. murov.info [murov.info]
- 3. Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding - PMC [pmc.ncbi.nlm.nih.gov]
Racemization issues during the recovery of (S)-1-(naphthalen-2-yl)ethanamine
Welcome to the technical support center for the recovery of (S)-1-(naphthalen-2-yl)ethanamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to maintaining enantiomeric purity during purification and recovery processes.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure compound converts into a mixture containing equal quantities of both enantiomers (a racemate), resulting in the loss of optical activity.[1] For this compound, maintaining its specific stereochemistry is critical, particularly in pharmaceutical applications, as different enantiomers can have vastly different biological activities or toxicities.[2] The loss of enantiomeric excess (% ee) during recovery compromises the product's quality, efficacy, and safety.
Q2: What are the primary causes of racemization for chiral primary amines like this one?
A2: Racemization in chiral amines is typically facilitated by conditions that allow for the temporary removal of the proton at the chiral center, leading to the formation of a planar, achiral intermediate like an imine or a carbanion.[1][3] This intermediate can then be re-protonated from either side, leading to a mixture of both R and S enantiomers. Key factors that promote this process include:
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for inversion of the chiral center.[3][4]
-
Harsh pH Conditions: Both strong acids and strong bases can catalyze the formation of the achiral intermediate.[5][6]
-
Presence of Catalysts: Certain transition metals, such as Palladium (Pd), Iridium (Ir), and Ruthenium (Ru), are known to be potent catalysts for the racemization of amines, often by facilitating a dehydrogenation-hydrogenation sequence through an imine intermediate.[7][8][9]
-
Solvent Effects: Polar, protic solvents can sometimes stabilize charged, achiral intermediates, which can promote racemization.[3][10]
Q3: Can my purification method itself be the cause of racemization?
A3: Yes, purification steps are common sources of enantiomeric excess degradation.
-
Distillation: Performing distillation at high temperatures can induce thermal racemization.[3]
-
Chromatography: Standard silica gel can have acidic surface sites that may promote racemization. Similarly, using acidic or basic additives in the mobile phase can also lead to on-column racemization.[3][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during the recovery of this compound.
Problem 1: Significant loss of enantiomeric excess (% ee) is observed after aqueous work-up.
-
Possible Cause: Exposure to strongly acidic or basic conditions during extraction or washing steps. The use of strong bases like sodium hydroxide or strong acids like hydrochloric acid can catalyze racemization.[5][6]
-
Solution:
-
Use Milder Reagents: During work-up, use milder acids and bases for pH adjustment, such as saturated ammonium chloride solution (NH₄Cl) for quenching or a saturated sodium bicarbonate solution (NaHCO₃) for neutralization.
-
Minimize Exposure Time: Perform the aqueous work-up steps as quickly as possible and at reduced temperatures (e.g., in an ice bath) to minimize the time the amine is exposed to non-neutral pH.
-
Final pH Adjustment: Ensure the final aqueous layer is close to neutral (pH ~7) before extracting the amine with an organic solvent.
-
Problem 2: The % ee of the amine decreases after distillation.
-
Possible Cause: Thermally induced racemization due to excessive heat during the distillation process.[4]
-
Solution:
-
Use High Vacuum: Purify the amine via vacuum distillation to lower its boiling point, thereby reducing the required temperature.
-
Monitor Temperature: Keep the distillation pot temperature as low as possible for the shortest duration necessary to achieve separation.
-
Alternative Purification: If the amine is still susceptible to racemization, consider non-thermal purification methods like column chromatography or crystallization of a diastereomeric salt.[12]
-
Problem 3: Racemization is occurring during column chromatography.
-
Possible Cause 1: The stationary phase (e.g., standard silica gel) is too acidic.
-
Solution 1:
-
Deactivated Silica: Use a deactivated or "passivated" silica gel. You can prepare this by pre-treating standard silica gel with a solution of a tertiary amine (like triethylamine) in the mobile phase, followed by flushing with the mobile phase until the baseline is stable.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.[3]
-
-
Possible Cause 2: The mobile phase contains acidic or basic modifiers.
-
Solution 2:
-
Neutral Mobile Phase: Use a neutral solvent system, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol.
-
Buffer the Mobile Phase: If a modifier is necessary for elution, add a small amount (e.g., 0.1%) of a volatile tertiary amine like triethylamine to the mobile phase to neutralize active sites on the stationary phase.[13]
-
Data on Conditions Affecting Racemization
The following table summarizes conditions that have been reported to promote racemization in primary amines. These should be considered "conditions to avoid" when the goal is to preserve the enantiomeric purity of this compound.
| Parameter | Condition | Context/Observation | Risk Level for Recovery | Citation |
| Temperature | 70–100 °C | Used with a palladium catalyst to achieve rapid racemization for dynamic kinetic resolution (DKR). | High | [7][14] |
| 30–150 °C | Temperature range for racemizing the unwanted enantiomer using an acid or base. | High | [5] | |
| Catalyst | Palladium (Pd) nanocatalyst | Efficiently catalyzes racemization in DKR of primary amines. | High | [7][14] |
| Iridium (Ir) complex | Forms a "SCRAM" catalyst in situ that dehydrogenates the amine to an imine, causing racemization. | High | [8] | |
| pH / Additive | Strong Base (e.g., KOH) | Used in solvents like DMSO at 100°C to racemize the mother liquor after resolution. | High | [5] |
| Strong Acid (e.g., HCl, H₂SO₄) | Listed as an agent for racemizing the unwanted enantiomer for recycling. | High | [5] |
Key Experimental Protocols
Protocol 1: Safe Aqueous Work-up and Extraction
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Adjust the pH of the aqueous layer to 7-8 using a saturated aqueous solution of NaHCO₃. Monitor the pH carefully with a pH meter or test strips.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 9:1). Add triethylamine (Et₃N) to the slurry to constitute 0.5% of the total volume. Stir for 15 minutes.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Column Equilibration: Flush the packed column with the mobile phase containing 0.1% Et₃N until the eluent is clear and the baseline (if using a UV detector) is stable.[13]
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase containing 0.1% Et₃N, collecting fractions.
-
Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under high vacuum.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (% ee) Determination
-
Column Selection: Utilize a chiral stationary phase column suitable for amines, such as a CHIRALPAK® IA, IB, or IC column.[11]
-
Mobile Phase: A typical mobile phase is a mixture of n-Hexane and isopropanol (IPA), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., n-Hexane:IPA:DEA 90:10:0.1).[13]
-
Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the % ee using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Visual Guides (Diagrams)
Caption: A flowchart for troubleshooting racemization issues.
Caption: Mechanism of racemization via an achiral intermediate.
Caption: Workflow for recovering (S)-amine with minimal racemization.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Crystal Formation in Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the chiral resolution of racemic compounds.[1] Diastereomeric salt crystallization is a robust method for separating chiral compounds on a large scale, leveraging the different physical properties, such as solubility, of diastereomers.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Issue 1: My diastereomeric salt is "oiling out" instead of crystallizing.
Q: I've mixed my racemate and resolving agent, but instead of crystals, a viscous liquid or oil is forming. What should I do?
A: "Oiling out" is a common problem where the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystal.[5] This occurs when the melting point of the salt is lower than the temperature of the solution, often due to high supersaturation or the presence of impurities.[5][6]
Troubleshooting Steps:
-
Add More Solvent: The most immediate step is to return the mixture to the heat source and add more of the primary solvent to dissolve the oil. Recool the solution slowly.[6]
-
Lower Crystallization Temperature: A lower final temperature may be below the melting point of the salt, favoring crystallization.[7]
-
Change the Solvent System: The solvent plays a critical role.[8] A different solvent or a mixture of solvents might favor crystallization over oiling out.[7] Experiment with solvents of varying polarities.[8]
-
Slow Down Supersaturation: Rapid cooling or fast addition of an anti-solvent can cause the system to achieve a high level of supersaturation quickly, leading to oil formation.[1][5] A slower, more controlled cooling profile is often beneficial.[1][7]
-
Seeding: Introducing seed crystals of the desired diastereomer at a point of slight supersaturation can provide a template for crystal growth and prevent oiling out.[5]
Issue 2: No crystals are forming at all.
Q: My solution remains clear even after cooling and extended waiting times. What are the likely causes and solutions?
A: A complete failure to crystallize typically points to issues with supersaturation, solvent choice, or the presence of inhibitors.[9]
Troubleshooting Steps:
-
Induce Supersaturation: The solution may not be sufficiently supersaturated.[9]
-
Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salt.[1][6]
-
Add an Anti-solvent: Gradually add a solvent in which the salt has low solubility (an anti-solvent) to induce precipitation.[1][7]
-
Lower the Temperature: Further cool the solution in an ice bath or refrigerator to decrease solubility.[6]
-
-
Initiate Nucleation:
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[6]
-
Add Seed Crystals: If available, add a few small crystals of the desired product.[6] This is the most effective way to induce crystallization of the desired form.[9]
-
-
Re-evaluate the Solvent System: The chosen solvent may be too effective at dissolving the salt.[9] A systematic solvent screening is often necessary to find a system that provides a suitable solubility profile.[7][9]
-
Check for Impurities: Impurities can sometimes inhibit nucleation and crystal growth.[9] Ensure the starting racemate and resolving agent are of high purity.[9]
Issue 3: The crystal yield is very low.
Q: I've successfully formed crystals, but the amount is insufficient. How can I improve the yield?
A: Low yields often indicate that a significant amount of the desired diastereomeric salt remains dissolved in the mother liquor.[6][7]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt.[7] Experimenting with lower final crystallization temperatures can also increase the amount of product that crystallizes out.[1][7]
-
Adjust Stoichiometry: The molar ratio of the racemate to the resolving agent is a critical parameter. While a 1:1 ratio is a common starting point, sometimes using 0.5 equivalents can improve selectivity and yield.[1][10] It is recommended to screen stoichiometries between 0.5 and 1.0 equivalents.[1]
-
Anti-Solvent Addition: The controlled addition of an anti-solvent can reduce the solubility of the desired salt and drive more of it out of solution, thereby increasing the yield.[7]
-
Second Crop Crystallization: Concentrate the mother liquor by evaporating some of the solvent and cool it again. This may produce a "second crop" of crystals, which can be collected.[6]
Issue 4: The crystals are small, needle-like, or of poor quality.
Q: The crystals I've obtained are difficult to filter and wash, potentially trapping impurities. How can I improve the crystal morphology?
A: Poor crystal habit can be improved by optimizing the conditions that govern crystal growth and nucleation.[9]
Troubleshooting Steps:
-
Control the Cooling Rate: A slow and controlled cooling process generally favors the growth of larger, more well-defined crystals over the rapid formation of many small ones.[9]
-
Optimize Agitation: The stirring rate can influence crystal size. The goal is to maintain homogeneity without causing excessive crystal breakage (secondary nucleation). Moderate, consistent agitation is often recommended.[1][9]
-
Utilize Seeding: Introducing seed crystals at the right level of supersaturation can direct the crystallization towards the growth of uniform crystals rather than the formation of new nuclei.[9]
-
Modify the Solvent System: The solvent can have a significant impact on crystal habit. Experimenting with different solvents or solvent mixtures can lead to improved crystal morphology.[9]
Data Presentation: Solvent Screening
A systematic solvent screening is the most effective approach to identify a suitable medium for diastereomeric salt crystallization.[7] The ideal solvent will show a significant difference in solubility between the two diastereomeric salts.[1][8]
Table 1: Example of a Solvent Screening Experiment Note: The data presented in this table is illustrative and will vary depending on the specific racemic compound and resolving agent.
| Solvent System | Salt Yield (%) | Diastereomeric Excess (d.e.) (%) | Crystal Morphology |
| Methanol | 45 | 85 | Small Needles |
| Ethanol | 55 | 92 | Prisms |
| Isopropanol | 68 | 98 | Large Blocks |
| Acetone | 30 | 75 | Fine Powder |
| Ethyl Acetate | 25 | 60 | Oil |
| Toluene | 10 | 40 | Amorphous Solid |
| Isopropanol/Water (9:1) | 75 | 99 | Well-defined Blocks |
Experimental Protocols & Visualizations
Workflow for Chiral Resolution
The overall process involves forming the diastereomeric salts, selectively crystallizing one, and then liberating the desired pure enantiomer.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up (S)-1-(naphthalen-2-yl)ethanamine Mediated Resolutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic acids using (S)-1-(naphthalen-2-yl)ethanamine, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound is based on the formation of diastereomeric salts. The racemic acid (a mixture of R and S enantiomers) reacts with the single enantiomer resolving agent, this compound, to form two different diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. These diastereomers have distinct physicochemical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.[1][2]
Q2: How do I select an appropriate solvent for the resolution?
A2: The ideal solvent is one in which the two diastereomeric salts exhibit a significant difference in solubility, and the desired salt is sparingly soluble while the undesired salt remains in solution. Solvent selection is often empirical and requires screening a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.[3][4]
Q3: What are the key parameters to control during the crystallization process?
A3: The critical parameters to control are:
-
Temperature Profile: A slow, controlled cooling profile generally yields crystals of higher purity and larger size compared to rapid cooling.[5]
-
Supersaturation: This is the driving force for crystallization and needs to be carefully controlled to avoid spontaneous nucleation of the undesired diastereomer.
-
Agitation: Proper mixing ensures homogeneity but excessive agitation can lead to crystal breakage and the formation of fines.
-
Seeding: Introducing a small quantity of the pure, desired diastereomeric salt crystals can promote selective crystallization and improve the efficiency and reproducibility of the resolution.[5]
Q4: What is the typical molar ratio of resolving agent to racemic acid?
A4: The optimal molar ratio can vary but a good starting point is a 1:1 molar ratio of the racemic acid to this compound. However, ratios from 0.5 to 1.2 equivalents of the resolving agent have been reported in similar resolutions and should be explored during optimization.[1][6]
Q5: How can I recover the resolved acid from the diastereomeric salt?
A5: The resolved acid is typically liberated from the isolated diastereomeric salt by treatment with a strong acid (e.g., HCl) to protonate the amine, followed by extraction of the free chiral acid into an organic solvent. Alternatively, for a basic resolving agent like this compound, treatment with a base (e.g., NaOH) will liberate the free amine, leaving the salt of the desired acid in the aqueous phase, which can then be acidified and extracted.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diastereomeric Salt
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent System | The solubility of both diastereomeric salts is too high in the chosen solvent. |
| Solution: Screen a wider range of solvents, including mixtures. Consider anti-solvent addition to reduce the solubility of the desired salt. | |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic acid is not optimal. |
| Solution: Experiment with varying the molar ratio of this compound (e.g., 0.8, 1.0, 1.2 equivalents). | |
| Incomplete Crystallization | The crystallization time is too short, or the final temperature is too high. |
| Solution: Increase the crystallization time and/or lower the final temperature to maximize precipitation. | |
| Unfavorable Thermodynamics | The solubility difference between the two diastereomeric salts is inherently small. |
| Solution: Consider derivatizing the racemic acid to alter the properties of the diastereomeric salts. |
Issue 2: Low Enantiomeric Purity of the Isolated Salt
| Possible Cause | Troubleshooting Step |
| Co-precipitation of the Undesired Diastereomer | The cooling rate is too fast, leading to spontaneous nucleation of the more soluble diastereomer. |
| Solution: Implement a slower, controlled cooling profile. | |
| The initial concentration of the salts is too high, exceeding the solubility of the undesired diastereomer. | |
| Solution: Use a larger volume of solvent or adjust the initial temperature to ensure the undesired salt remains in solution. | |
| Inefficient Washing | The mother liquor containing the dissolved undesired diastereomer is not completely removed from the crystals. |
| Solution: Wash the isolated crystals with a small amount of cold, fresh solvent. | |
| Recrystallization Needed | A single crystallization step is insufficient to achieve the desired purity. |
| Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. |
Data Presentation
Table 1: Example of Solvent Screening for a Generic Racemic Acid Resolution
| Resolving Agent | Solvent System | Yield (%) | Diastereomeric Excess (de) of Solid (%) |
| This compound | Methanol | 35 | 85 |
| This compound | Ethanol | 42 | 92 |
| This compound | Isopropanol | 48 | 95 |
| This compound | Acetone | 28 | 78 |
| This compound | Ethanol/Water (9:1) | 55 | 97 |
| This compound | Dioxane/Water (2:3) | 52 | 96 |
Table 2: Example of Cooling Rate Optimization in Ethanol/Water (9:1)
| Cooling Rate (°C/min) | Yield (%) | Diastereomeric Excess (de) of Solid (%) |
| 0.1 | 48 | 99 |
| 0.5 | 55 | 97 |
| 1.0 | 62 | 94 |
| Crash Cool (to 0 °C) | 75 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol is a general guideline and should be optimized for each specific racemic acid.
-
Salt Formation and Dissolution:
-
In a suitable reactor, dissolve the racemic acid (1.0 equivalent) in the chosen solvent (e.g., ethanol/water mixture) at an elevated temperature (e.g., 60-70 °C).
-
In a separate vessel, dissolve this compound (1.0 equivalent) in a small amount of the same solvent.
-
Slowly add the amine solution to the heated acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly and controllably to room temperature over several hours.
-
If seeding, add a small amount of the pure desired diastereomeric salt at a temperature where the solution is slightly supersaturated.
-
Further cool the mixture to a lower temperature (e.g., 0-5 °C) and hold for a few hours to maximize the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the dried diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).
-
Add a strong acid (e.g., 2M HCl) dropwise with stirring until the aqueous layer is acidic (pH < 2).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched acid.
-
Mandatory Visualizations
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting workflow for scaling up diastereomeric salt resolutions.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-1-(Naphthalen-1-yl)propan-1-amine | Benchchem [benchchem.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101735070A - Resolution method of R-(+)-1-(1-naphthyl) ethylamine - Google Patents [patents.google.com]
Validation & Comparative
Determining the Chiral Purity of (S)-1-(naphthalen-2-yl)ethanamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing safety and efficacy. This guide provides a comprehensive comparison of analytical methods for determining the chiral purity of (S)-1-(naphthalen-2-yl)ethanamine, with a focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.
The accurate quantification of enantiomeric excess (e.e.) is paramount, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This document outlines the experimental protocols and presents comparative data for HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy to assist in selecting the most suitable method for your research and quality control needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the enantioselective separation of chiral amines. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.
Recommended HPLC Method
Table 1: HPLC Parameters for the Analysis of 1-(1-Naphthyl)ethylamine Enantiomers
| Parameter | Value |
| Column | Astec® CHIROBIOTIC® V2, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / 20 mM Ammonium Acetate (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 2 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Protocol: Chiral HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and a 20 mM aqueous solution of ammonium acetate in a 90:10 ratio. Degas the mobile phase prior to use.
-
Sample Preparation: Accurately weigh and dissolve the sample of 1-(naphthalen-2-yl)ethanamine in methanol to a final concentration of 1 mg/mL.
-
Instrumentation: Equilibrate the HPLC system with the Astec® CHIROBIOTIC® V2 column at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 2 µL of the prepared sample and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis: Identify the peaks corresponding to the (S) and (R)-enantiomers. The enantiomeric excess (% e.e.) is calculated using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Comparative Analysis of 1H and 13C NMR Spectral Data for (S)-1-(naphthalen-2-yl)ethanamine and Structurally Related Chiral Amines
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of (S)-1-(naphthalen-2-yl)ethanamine, with a comparative analysis against two structurally similar chiral amines: (S)-1-(1-naphthyl)ethylamine and (S)-1-phenylethanamine. This guide provides detailed experimental data, protocols, and a logical workflow for spectral analysis.
This report presents a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for three chiral primary amines: this compound, (S)-1-(1-naphthyl)ethylamine, and (S)-1-phenylethanamine. The objective is to provide a clear, comparative reference for researchers working on the synthesis, characterization, and application of these and similar chiral building blocks in drug discovery and development. The data is presented in structured tables for ease of comparison, followed by a detailed experimental protocol for acquiring such spectra.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in parts per million (ppm) for the three chiral amines are summarized below. These values are crucial for the structural elucidation and purity assessment of these compounds.
This compound: Spectral Data
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-1' | ~7.8 (m) | C-1' | ~143.7 |
| Naphthalene-H | 7.78 - 7.42 (m) | Naphthalene-C | ~133.6, 132.7, 128.1, 127.7, 127.5, 126.1, 125.8, 125.4, 125.2, 124.9 |
| CH | ~4.21 (q, J = 6.6 Hz) | CH | ~51.2 |
| NH₂ | ~1.6 (br s) | CH₃ | ~25.5 |
| CH₃ | ~1.45 (d, J = 6.6 Hz) |
Note: The exact chemical shifts for the naphthalene ring protons and carbons can vary slightly and may overlap. The data presented is a representative compilation from available spectral information.
Alternative Chiral Amines: A Comparative Overview
The following tables provide the ¹H and ¹³C NMR spectral data for two common alternatives, allowing for a direct comparison of the influence of the aromatic moiety on the chemical shifts of the chiral ethylamine fragment.
Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison
| Assignment | This compound | (S)-1-(1-naphthyl)ethylamine | (S)-1-phenylethanamine |
| Aromatic-H | 7.78 - 7.42 (m) | 8.13 - 7.41 (m) | 7.35 - 7.21 (m) |
| CH | ~4.21 (q, J = 6.6 Hz) | ~4.95 (q, J = 6.6 Hz) | 4.12 (q, J = 6.6 Hz) |
| NH₂ | ~1.6 (br s) | ~1.8 (br s) | 1.51 (s) |
| CH₃ | ~1.45 (d, J = 6.6 Hz) | 1.55 (d, J = 6.6 Hz) | 1.40 (d, J = 6.6 Hz) |
Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison
| Assignment | This compound | (S)-1-(1-naphthyl)ethylamine | (S)-1-phenylethanamine |
| Aromatic-C (ipso) | ~143.7 | ~142.1 | 145.8 |
| Aromatic-C | ~133.6, 132.7, 128.1, 127.7, 127.5, 126.1, 125.8, 125.4, 125.2, 124.9 | ~134.1, 131.2, 128.8, 127.2, 126.0, 125.5, 125.4, 123.0, 122.3 | 128.5, 126.8, 126.2 |
| CH | ~51.2 | ~46.9 | 51.3 |
| CH₃ | ~25.5 | ~24.8 | 25.7 |
Experimental Protocols
The following is a general experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of chiral amines.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion, particularly for the aromatic regions.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 160 ppm.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of NMR spectra for chiral amines.
Caption: Workflow for NMR Spectral Analysis of Chiral Amines.
Mass Spectrometry Analysis of (S)-1-(naphthalen-2-yl)ethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of (S)-1-(naphthalen-2-yl)ethanamine with alternative chiral amines, supported by experimental data and detailed protocols. The information herein is intended to assist in method development, compound identification, and characterization in research and pharmaceutical applications.
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectral data obtained by electron ionization (EI) mass spectrometry for this compound and two alternative chiral amines: (S)-1-phenylethanamine and (S)-2-aminobutane. This data is crucial for the identification and differentiation of these compounds in complex matrices.
Disclaimer: A mass spectrum for this compound was not publicly available. The data presented here is for the structurally similar isomer, (S)-1-(naphthalen-1-yl)ethanamine, obtained from the NIST WebBook. The fragmentation pattern is expected to be highly analogous.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| (S)-1-(naphthalen-1-yl)ethanamine | 171 | 156 | 156 ([M-CH₃]⁺), 128 (Naphthyl cation) |
| (S)-1-phenylethanamine | 121 | 106 | 106 ([M-CH₃]⁺), 77 (Phenyl cation)[1] |
| (S)-2-aminobutane | 73 | 44 | 44 ([CH₃CHNH₂]⁺), 58 ([M-CH₃]⁺)[2][3] |
Experimental Protocols
A detailed experimental protocol for the analysis of chiral amines by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a representative method and may require optimization based on the specific instrumentation and analytical goals.
Objective: To separate and identify the enantiomers of a chiral amine and obtain its mass spectrum.
Materials:
-
Sample: this compound
-
Chiral Derivatizing Agent: N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC) or similar.
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chiral GC Column: A column suitable for the separation of chiral compounds, such as a cyclodextrin-based capillary column (e.g., Astec CHIRALDEX G-DA).
Procedure:
-
Sample Preparation (Derivatization): a. Dissolve approximately 1 mg of this compound in 1 mL of DCM. b. Add a 1.2 molar excess of the chiral derivatizing agent (e.g., TFAPC) to the solution. c. Add a tertiary amine base (e.g., triethylamine) to scavenge the HCl produced during the reaction. d. Vortex the mixture and allow it to react at room temperature for 15-30 minutes. e. Wash the organic layer with a dilute aqueous acid solution and then with deionized water to remove excess reagents. f. Dry the organic layer over anhydrous sodium sulfate. g. The resulting solution contains the diastereomeric derivatives of the amine, which can now be separated on a non-chiral column, or the underivatized amine can be analyzed on a chiral column. For this protocol, we will proceed with the analysis of the underivatized amine on a chiral column.
-
GC-MS Analysis: a. Injection: Inject 1 µL of the prepared sample solution into the GC-MS system. b. GC Conditions:
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: Hold at 250 °C for 5 minutes.
- Column: Astec CHIRALDEX G-DA (30 m x 0.25 mm ID, 0.12 µm film thickness). c. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes.
-
Data Analysis: a. Analyze the resulting chromatogram to determine the retention time of the analyte. b. Examine the mass spectrum corresponding to the chromatographic peak of the analyte. c. Identify the molecular ion and the major fragment ions. d. Compare the obtained spectrum with library spectra for identification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of a chiral amine.
Caption: General workflow for chiral amine analysis by GC-MS.
Fragmentation Pathway
The diagram below illustrates a plausible fragmentation pathway for (S)-1-(naphthalen-1-yl)ethanamine under electron ionization, which is expected to be similar for the 2-isomer.
Caption: Proposed EI fragmentation of (S)-1-(naphthalen-1-yl)ethanamine.
References
A Comparative Guide to Chiral Resolving Agents: (S)-1-(Naphthalen-2-yl)ethanamine in Focus
For Researchers, Scientists, and Drug Development Professionals
The selection of an effective chiral resolving agent is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a comparative analysis of (S)-1-(naphthalen-2-yl)ethanamine and other common chiral resolving agents used for the separation of racemic carboxylic acids. While direct, quantitative comparisons of resolving agents across identical substrates in the published literature are scarce, this guide consolidates available experimental data to offer insights into their relative performance.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily determined by its ability to form diastereomeric salts with significantly different solubilities, leading to high yield and high enantiomeric excess (ee) of the desired enantiomer. The choice of solvent and crystallization conditions also plays a pivotal role in the success of the resolution.
The following table summarizes experimental data for the resolution of common racemic carboxylic acids, such as profens, with various chiral amines. It is important to note the absence of comprehensive, direct comparative studies for this compound against other agents for the same substrate in the readily available scientific literature. The data presented is compiled from various sources to provide a representative overview.
| Racemic Carboxylic Acid | Chiral Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| Racemic Ibuprofen | (S)-(-)-α-Methylbenzylamine (S-MBA) & KOH | Ethyl Acetate | 71 | 80 (as diastereomeric excess) |
| Racemic Ibuprofen | (S)-(-)-1-Phenethylamine | Aqueous solution | Not Specified | Not Specified |
| Racemic Naproxen | Chiral Amine (unspecified) with achiral amine | Not Specified | High (process allows for racemization and recycling of undesired enantiomer) | High |
Note: The performance of a resolving agent is highly substrate and condition-dependent. The data above should be considered as illustrative examples.
Experimental Workflow and Methodologies
The classical method for chiral resolution via diastereomeric salt formation follows a well-established workflow. This process leverages the differential solubility of the formed diastereomeric salts to effect separation.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Detailed Experimental Protocol: Resolution of a Racemic Carboxylic Acid with this compound
This protocol provides a general methodology that can be adapted for the resolution of various racemic carboxylic acids. Optimization of solvent, temperature, and stoichiometry is crucial for success.
1. Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a pre-determined optimal solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) with gentle heating if necessary.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
2. Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Acidify the suspension with a dilute strong acid (e.g., 1 M HCl) to a pH where the carboxylic acid is fully protonated and insoluble.
-
Extract the liberated carboxylic acid into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method.
-
Gas Chromatography (GC) on a chiral column: Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Using a chiral solvating agent or by converting the acid to a diastereomeric ester with a chiral alcohol.
-
Polarimetry: Can be used if the specific rotation of the pure enantiomer is known.
-
5. Recovery of the Resolving Agent:
-
The aqueous layer from the acidification step, which contains the protonated this compound, can be basified (e.g., with 1 M NaOH).
-
The free amine can then be extracted with an organic solvent, dried, and the solvent evaporated to recover the resolving agent for potential reuse.
Conclusion
This compound, with its rigid naphthyl group, offers a distinct structural motif for chiral discrimination and can be a valuable tool for the resolution of racemic carboxylic acids. However, the success of any classical resolution is highly empirical and depends on the specific interactions between the acid and the resolving agent that lead to the formation of a crystalline diastereomeric salt with low solubility.
The lack of direct comparative data in the literature highlights the need for systematic screening of various resolving agents, including this compound, against a range of substrates to build a more comprehensive understanding of their relative efficiencies. Researchers are encouraged to perform such screening studies to identify the optimal resolving agent and conditions for their specific target molecule.
A Comparative Guide: (S)-1-(Naphthalen-2-yl)ethanamine versus Mandelic Acid as Chiral Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, the choice of a chiral resolving agent is a critical decision that significantly impacts the efficiency, yield, and scalability of the resolution process. This guide provides an objective comparison between two such agents: (S)-1-(naphthalen-2-yl)ethanamine and the more traditional mandelic acid. The comparison is based on their application in the resolution of racemic compounds via diastereomeric salt formation, supported by available experimental data and detailed methodologies.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for separating enantiomers from a racemic mixture is the formation of diastereomeric salts. This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting products are two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the desired enantiomer can be liberated from the purified diastereomeric salt.
Performance Comparison
This compound is a chiral amine often employed for the resolution of racemic carboxylic acids. Its bulky naphthalene group can lead to well-defined crystalline structures of the resulting diastereomeric salts, which can facilitate efficient separation.
Mandelic acid , a chiral carboxylic acid, is a versatile and widely used resolving agent for a variety of racemic amines. Its derivatives are also employed to fine-tune the resolution process.
Below is a summary of representative experimental data for the chiral resolution of a racemic profen (a class of NSAIDs) using a chiral amine analogous to this compound, and the resolution of a racemic amine using mandelic acid.
Table 1: Performance Data for Chiral Resolution
| Racemic Substrate | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Product | Reference |
| Racemic Ibuprofen | (S)-(-)-α-Phenylethylamine* | aq. KOH | Not explicitly stated for the salt | >90% for (S)-Ibuprofen | [1][2] |
| Racemic 1-Phenylethylamine | D(-)-Mandelic Acid | Water/Acetic Acid | ~93-94% | High (enantiomerically pure) | [3] |
Note: (S)-(-)-α-Phenylethylamine is a close structural analog of this compound and is used here as a proxy due to the lack of specific data for the latter in resolving a comparable acid.
Experimental Protocols
The following are detailed, generalized protocols for the chiral resolution of a racemic carboxylic acid using a chiral amine (like this compound) and a racemic amine using a chiral acid (like mandelic acid).
Protocol 1: Resolution of a Racemic Carboxylic Acid with this compound
This protocol describes the general procedure for separating the enantiomers of a racemic carboxylic acid (e.g., a profen) using this compound as the resolving agent.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (flasks, beakers, separatory funnel, Büchner funnel)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent with gentle heating and stirring.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The mother liquor can be processed separately to recover the other enantiomer.
-
-
Recrystallization (Optional):
-
To improve the diastereomeric purity, the collected salt can be recrystallized from a suitable solvent.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with an aqueous HCl solution to a pH of 1-2.
-
Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.
-
Protocol 2: Resolution of a Racemic Amine with (S)-Mandelic Acid
This protocol outlines the general procedure for separating the enantiomers of a racemic amine using (S)-mandelic acid as the resolving agent.
Materials:
-
Racemic amine
-
(S)-Mandelic acid
-
Suitable solvent (e.g., ethanol, methanol, water, or mixtures)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent, with gentle heating if necessary.
-
In a separate flask, dissolve (S)-mandelic acid (1.0 equivalent) in the same solvent.
-
Slowly add the mandelic acid solution to the amine solution with stirring.
-
Allow the solution to cool to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add an aqueous NaOH solution to make the solution basic (pH > 10), which will liberate the free amine.
-
Extract the free amine with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction can be acidified with HCl to precipitate the mandelic acid, which can then be recovered by filtration.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (ee) of the resolved amine by chiral HPLC or by measuring its specific rotation.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps involved in the chiral resolution process via diastereomeric salt formation.
Caption: Workflow for the resolution of a racemic carboxylic acid.
Caption: Workflow for the resolution of a racemic amine.
Advantages and Considerations
Advantages of this compound:
-
Bulky Aromatic Group: The naphthalene moiety can promote the formation of rigid, well-ordered crystals of the diastereomeric salts, which can lead to higher diastereomeric excess after crystallization.
-
Potential for High Enantioselectivity: The steric bulk and potential for π-π stacking interactions can enhance the chiral recognition between the resolving agent and the substrate.
Advantages of Mandelic Acid:
-
Versatility and Availability: Mandelic acid and its derivatives are commercially available and have been successfully used to resolve a wide range of racemic amines.[3][4]
-
Well-Established Procedures: A vast body of literature exists detailing its use, which can simplify the process of developing a new resolution.
-
Recoverability: As a carboxylic acid, it can often be easily recovered and recycled.[3]
Considerations for Selecting a Resolving Agent:
-
Empirical Screening: The choice of the optimal resolving agent and solvent system is often empirical and requires screening of various combinations to achieve the best separation.
-
Cost and Availability: The cost and commercial availability of both enantiomers of the resolving agent are important factors for large-scale applications.
-
Physical Properties of Diastereomeric Salts: The success of the resolution depends on the significant difference in solubility between the two diastereomeric salts formed.
Conclusion
Both this compound and mandelic acid are valuable tools for the chiral resolution of racemic compounds. While mandelic acid is a well-established and versatile resolving agent for amines, this compound, with its bulky naphthyl group, offers potential advantages for the resolution of carboxylic acids by promoting the formation of highly crystalline diastereomeric salts. The selection of the most suitable resolving agent will ultimately depend on the specific substrate, and empirical screening is highly recommended to determine the optimal conditions for achieving high yield and enantiomeric purity. The protocols and comparative data provided in this guide serve as a foundational resource for researchers in developing efficient and effective chiral resolution processes.
References
A Comparative Guide to Chiral Resolving Agents: (S)-1-(naphthalen-2-yl)ethanamine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals, the selection of an appropriate chiral resolving agent is a critical step. This guide provides a comparative analysis of (S)-1-(naphthalen-2-yl)ethanamine and its common alternatives, focusing on their application in the resolution of racemic carboxylic acids through diastereomeric salt formation.
Introduction to Chiral Resolution
Chiral resolution is a widely employed technique for separating enantiomers from a racemic mixture. The most common method involves the reaction of a racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt liberates the enantiomerically pure acid.
Key Specifications of Chiral Amines
The selection of a chiral resolving agent is often guided by its physical and chemical properties. Below is a comparison of the key specifications for this compound and two common alternatives, (S)- and (R)-1-(1-naphthyl)ethylamine.
| Property | This compound | (S)-1-(1-naphthyl)ethylamine | (R)-1-(1-naphthyl)ethylamine |
| CAS Number | 3082-62-0 | 10420-89-0 | 3886-70-2 |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃N | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol | 171.24 g/mol | 171.24 g/mol |
| Appearance | Solid | Liquid | Liquid |
| Purity (Assay) | ≥99.0% (sum of enantiomers, GC)[1] | ≥99%[2] | ≥99%[3] |
| Optical Purity (ee) | Not specified | 98% (GLC)[2] | 98% (GLC)[3] |
| Optical Rotation | [α]20/D −21±1°, c = 1% in methanol[1] | [α]20/D −59°, c = 5 in methanol[2] | [α]20/D +55°, c = 2 in ethanol[3] |
| Boiling Point | Not applicable (solid) | 153 °C/11 mmHg[2] | 153 °C/11 mmHg[3] |
| Density | Not applicable (solid) | 1.067 g/mL at 20 °C[2] | 1.067 g/mL at 20 °C[3] |
Performance in Chiral Resolution: A Comparative Overview
The primary application of these chiral amines is in the resolution of racemic carboxylic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The effectiveness of a resolving agent is determined by its ability to form diastereomeric salts with a significant difference in solubility, leading to a high yield and high diastereomeric excess (d.e.) of the desired enantiomer.
Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
This section outlines a typical experimental protocol for the resolution of a racemic carboxylic acid using a chiral amine like this compound.
Materials:
-
Racemic carboxylic acid
-
This compound (or alternative chiral amine)
-
Suitable solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent.
-
Add an equimolar amount of the chiral amine to the solution.
-
Stir the mixture, and if necessary, gently heat to facilitate salt formation.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The diastereomeric excess of the crystalline salt can be determined at this stage using techniques like NMR spectroscopy or HPLC.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the collected diastereomeric salt in water.
-
Acidify the mixture with a suitable acid (e.g., HCl) to a pH of approximately 1-2. This will protonate the carboxylate and deprotonate the amine.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Amine:
-
The aqueous layer from the extraction, containing the hydrochloride salt of the chiral amine, can be basified with a strong base (e.g., NaOH) to regenerate the free amine.
-
The liberated amine can then be extracted with an organic solvent, dried, and the solvent removed to recover the resolving agent for reuse.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using a chiral amine.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Logical Pathway for Selecting a Chiral Resolving Agent
The selection of an optimal chiral resolving agent is a multi-step process that involves both theoretical considerations and empirical screening.
Caption: Logical process for selecting and optimizing a chiral resolving agent.
Conclusion
This compound and its 1-naphthyl analogues are valuable tools for the resolution of racemic carboxylic acids. The choice between these resolving agents will depend on the specific substrate and the desired outcome in terms of yield and enantiomeric purity. The solid nature of this compound may offer handling advantages in certain laboratory and industrial settings. A systematic screening and optimization process, as outlined in this guide, is crucial for achieving an efficient and effective chiral resolution.
References
- 1. Pressure Dependence of the Crystallization Rate for the S-Enantiomer and a Racemic Mixture of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Throughput Screening Assays for Determining Enantiomeric Excess of Chiral Amines
The determination of enantiomeric excess (ee) is a critical step in the development of chiral drugs and asymmetric catalysis. Traditional methods for ee determination, such as chiral high-performance liquid chromatography (HPLC), are often time-consuming and not well-suited for the rapid screening of large numbers of samples. This guide provides a detailed comparison of two prominent high-throughput screening (HTS) assays for determining the ee of chiral amines: a fluorescence-based assay and a circular dichroism (CD)-based assay. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and accurate methods for chiral analysis.
Comparison of HTS Assay Performance
The following table summarizes the key performance metrics of the fluorescence-based and CD-based assays for determining the enantiomeric excess of chiral amines.
| Feature | Fluorescence-Based Assay | CD-Based Assay with FIDA |
| Principle | Dynamic self-assembly of the chiral amine with a chiral fluorescent diol and 2-formylphenylboronic acid to form diastereomeric complexes with distinct fluorescence intensities.[1][2][3] | Formation of a CD-active diastereomeric Fe(II) complex after reaction of the chiral amine with an aldehyde, coupled with a fluorescent indicator displacement assay (FIDA) for concentration determination.[4][5][6] |
| Throughput | High, suitable for 384-well plates.[1][2] The entire procedure for a plate can take approximately 4-6 hours.[1][2] | High, capable of analyzing 192 samples in under 15 minutes (excluding preparation time).[4][5] |
| Accuracy (Error) | <1% ee.[1][2] | Acceptable errors, with specific values dependent on the analyte and calibration.[4] |
| Sample Requirement | Low, requires 10-20 ng of substrate per well.[1][2] | Requires sufficient sample for both concentration and ee determination. |
| Sensitivity to Impurities | Not sensitive to common additives, impurities, or unreacted reagents.[1][2] | Performance in the presence of interferents should be evaluated.[7] |
| Instrumentation | Automated fluorescence plate reader.[1][2] | Fluorescence plate reader and a CD plate reader.[4][5] |
| Reagent Availability | Based on commercially available components.[1] | Most components are commercially available, with one synthetic step required for the FIDA component.[4] |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the fluorescence-based and CD-based assays.
References
- 1. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
A Researcher's Guide to the X-ray Crystallography of (S)-1-(naphthalen-2-yl)ethanamine Diastereomeric Salts
For researchers, scientists, and drug development professionals, the chiral resolution of amines is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative overview of the crystallographic aspects of diastereomeric salts of (S)-1-(naphthalen-2-yl)ethanamine, a key chiral building block.
Data Presentation: Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for 1-(naphthalen-2-yl)ethanamine and a related derivative. This data provides a baseline for what can be expected when analyzing the crystal structures of its diastereomeric salts.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 1-(Naphthalen-2-yl)ethanamine Hydrochloride | C₁₂H₁₄ClN | Monoclinic | P2₁/c | 10.123 | 5.896 | 18.678 | 90 | 101.54 | 90 | 1092.1 | 4 |
| (E)-N'-(naphthalen-2-ylmethylene)benbohydrazide | C₁₈H₁₄N₂O | Orthorhombic | Pbca | 9.781 | 11.234 | 25.567 | 90 | 90 | 90 | 2807.1 | 8 |
Note: Specific crystallographic data for diastereomeric salts of this compound with common resolving agents like tartaric acid, mandelic acid, or camphorsulfonic acid is not publicly available at the time of publication.
Experimental Protocols
A detailed experimental protocol for the chiral resolution of the structurally similar 1-(naphthalen-1-yl)ethanamine using D-(-)-tartaric acid is presented below. This can be adapted for the resolution of 1-(naphthalen-2-yl)ethanamine. For the resolution of racemic 1-(naphthalen-2-yl)ethanamine with L-(+)-tartaric acid, it is reported that the (S)-amine · L-tartrate salt is typically the less soluble diastereomer.
1. Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve racemic 1-(naphthalen-1-yl)ethanamine and a molar equivalent of D-(-)-tartaric acid in a heated solution of an alcohol (e.g., methanol, ethanol) and water.
-
The volume ratio of alcohol to water should be optimized, with ratios from 1:3 to 10:1 being a good starting point.
-
The mixture is heated to ensure complete dissolution.
2. Crystallization:
-
Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt, in this case, the R-(+)-1-(1-naphthyl)ethylamine·D-(-)-tartrate salt.
-
The crystallization process can be monitored and controlled by adjusting the cooling rate and final temperature.
3. Isolation and Purification:
-
The precipitated crystals are isolated by filtration.
-
To enhance the enantiomeric purity, the isolated salt can be recrystallized from a suitable solvent system.
4. Liberation of the Free Amine:
-
The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amine.
-
The enantiomerically enriched amine is then extracted using an organic solvent.
-
The solvent is removed under reduced pressure to yield the purified enantiomer.
5. X-ray Diffraction Analysis:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified diastereomeric salt.
-
A selected crystal is mounted on a goniometer and subjected to X-ray radiation.
-
Diffraction data is collected and processed to determine the unit cell parameters, space group, and the three-dimensional atomic arrangement of the crystal lattice.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the chiral resolution and crystallographic analysis of diastereomeric salts.
Caption: Experimental workflow for the chiral resolution and analysis.
Caption: Principle of chiral resolution via diastereomeric salt formation.
Safety Operating Guide
Proper Disposal of (S)-1-(Naphthalen-2-yl)ethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (S)-1-(Naphthalen-2-yl)ethanamine, ensuring compliance with hazardous waste regulations.
This compound is a chemical that requires careful handling and disposal due to its potential hazards. Like other naphthalene-containing compounds, it is considered hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, adherence to established protocols is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled through a licensed hazardous waste disposal service.[2][3] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The container should be compatible with the chemical and kept closed when not in use.
-
Liquid Waste: Collect any liquid solutions containing this compound in a separate, designated, and properly labeled hazardous waste container.[4] Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[4]
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[3] Follow all institutional and regulatory guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5] Provide them with accurate information about the waste contents.
-
-
Decontamination:
-
Thoroughly decontaminate any laboratory equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of the cleaning materials as hazardous waste.
-
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | [6][7] |
| Skin Irritation | Causes skin irritation. | [2][6] |
| Eye Irritation | Causes serious eye irritation. | [6] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects. | [7][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling (S)-1-(Naphthalen-2-yl)ethanamine
This guide provides critical safety and logistical information for the handling and disposal of (S)-1-(Naphthalen-2-yl)ethanamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile, Neoprene, or PVC gloves. It is crucial to consult the glove manufacturer's chemical resistance data for specific breakthrough times. | To protect skin from direct contact and irritation. Aromatic amines can be absorbed through the skin. |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2] | To protect eyes from splashes and aerosols that can cause serious irritation. |
| Body Protection | A standard laboratory coat must be worn. For operations with a higher risk of splashes, a chemical-resistant apron is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dust formation is likely, a NIOSH-approved respirator with a particle filter is recommended.[1] | To prevent inhalation of airborne particles or aerosols. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected skin area thoroughly with soap and plenty of water.[3]
-
If skin irritation persists, seek medical attention.
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[1]
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[2]
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | A designated, sealed, and properly labeled hazardous waste container. | "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. |
| Liquid Waste | A designated, sealed, and leak-proof hazardous waste container compatible with the solvent used. | "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the approximate concentrations. |
| Contaminated PPE | A designated, sealed hazardous waste bag or container. | "Hazardous Waste - Contaminated PPE."[2] |
General Disposal Guidelines:
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Ensure that waste containers are kept closed except when adding waste.[5]
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's designated hazardous waste management program.[2]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
